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sodium;butanoate

Cat. No.: B7767910
M. Wt: 110.09 g/mol
InChI Key: MFBOGIVSZKQAPD-UHFFFAOYSA-M
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Description

Contextualization within Short-Chain Fatty Acid (SCFA) Biology

Sodium butanoate, more commonly known as sodium butyrate (B1204436), is the sodium salt of butyric acid. wikipedia.org It belongs to the group of short-chain fatty acids (SCFAs), which are fatty acids with fewer than six carbon atoms. mdpi.com Along with acetate (B1210297) and propionate, butyrate is one of the three most abundant SCFAs produced in the colon through the bacterial fermentation of dietary fibers. mdpi.comresearchgate.net While it accounts for a smaller portion of the total SCFAs in the gut, it exerts significant physiological effects. researchgate.net Butyrate serves as the primary energy source for colonocytes, the cells lining the colon, meeting about 70% of their energy needs. clevelandclinic.orgspandidos-publications.com Its production in the gut is crucial for maintaining intestinal homeostasis. orffa.com

Historical Perspectives on Butyrate Research and Recognition

The discovery of butyric acid dates back to 1814, when French chemist Michel Eugène Chevreul first observed it in an impure form. wikipedia.org He had purified it enough to characterize it by 1818. wikipedia.org Later, in 1861, Louis Pasteur discovered the fermentation pathway that produces butyrate. wikipedia.org For many years, the properties and role of butyric acid in the gastrointestinal tract have been recognized. nih.gov However, recent research has unveiled its broader potential, solidifying its importance in cellular processes and as a therapeutic target. nih.gov

Structural and Chemical Nomenclatural Specifics of Sodium Butyrate

Sodium butanoate is an organic sodium salt. chemicalbook.com Its chemical formula is C4H7NaO2, and it has a molar mass of approximately 110.09 g/mol . acs.orgcymitquimica.com The compound is the result of the replacement of the acidic proton from the carboxyl group of butyric acid (butanoic acid) by a sodium ion. chemicalbook.com It appears as a white crystalline solid or powder and is known for its strong, unpleasant odor, especially in the presence of moisture. chemicalbook.comacs.org

Interactive Table: Chemical Properties of Sodium Butanoate

PropertyValue
IUPAC Namesodium butanoate
Other NamesSodium butyrate, Butanoic acid sodium salt
CAS Number156-54-7
Molecular FormulaC4H7NaO2
Molar Mass110.09 g/mol
AppearanceWhite crystalline solid/powder
Melting Point250–253 °C
Water Solubility>330 g/L

Data sourced from multiple references. chemicalbook.comacs.orgcymitquimica.commatrix-fine-chemicals.comapolloscientific.co.uk

Significance of Sodium Butyrate as a Multifaceted Biological Modulator

Sodium butyrate is recognized as a potent modulator of various biological processes. mdpi.comnih.gov One of its most significant functions is as a histone deacetylase (HDAC) inhibitor. chemicalbook.comselleckchem.com By inhibiting HDACs, sodium butyrate leads to the hyperacetylation of histones, which alters chromatin structure and influences gene expression. wikipedia.org This mechanism is central to many of its effects, including the induction of cell cycle arrest, apoptosis (programmed cell death), and differentiation in various cell types, particularly cancer cells. wikipedia.orgselleckchem.comnih.gov It has been shown to inhibit the proliferation of cancer cells without affecting normal cells. mdpi.com

Furthermore, sodium butyrate plays a crucial role in immune modulation and reducing inflammation. clevelandclinic.orgmdpi.comnih.gov It can influence the differentiation of immune cells, such as promoting the generation of regulatory T cells, which help to suppress inflammatory responses. wikipedia.orgjnmjournal.org Its anti-inflammatory properties are also linked to its ability to inhibit the activation of key inflammatory pathways like nuclear factor-κB (NF-κB). nih.gov

Overview of Current Research Trajectories and Key Academic Disciplines Involved

Current research on sodium butyrate is expanding across multiple disciplines, including gastroenterology, oncology, neuroscience, and immunology. A significant area of investigation is its therapeutic potential for various diseases. marketresearchintellect.com

In oncology , research is focused on its anti-cancer properties, particularly in colorectal cancer. mdpi.comresearchgate.net Studies are exploring its ability to inhibit cancer cell growth, induce apoptosis, and sensitize cancer cells to other treatments. mdpi.comnih.govtandfonline.com The "butyrate paradox," where it inhibits tumor cells while promoting the health of normal colon cells, is a key area of interest. wikipedia.org

In neuroscience , researchers are investigating the neuroprotective effects of sodium butyrate. researchgate.net It has been shown to cross the blood-brain barrier and is being studied for its potential in neurodegenerative diseases like Huntington's and Alzheimer's disease. selleckchem.comrndsystems.comabcam.com

In the context of metabolic diseases , such as type 2 diabetes and obesity, studies are examining how sodium butyrate can improve insulin (B600854) sensitivity, reduce inflammation, and positively influence gut microbiota composition. mdpi.comnih.gov

The gut-brain axis is another major research focus, exploring how butyrate produced in the gut can influence brain function and behavior. researchgate.netmarketresearch.com Additionally, its role in maintaining gut barrier integrity and modulating the gut microbiome is a central theme in gastroenterology research. clevelandclinic.orgorffa.comjnmjournal.org

Interactive Table: Key Research Areas for Sodium Butyrate

Research AreaFocus of InvestigationKey Findings
Oncology Anti-cancer effects, particularly in colorectal cancer.Induces apoptosis and cell cycle arrest in cancer cells. mdpi.comnih.gov
Neuroscience Neuroprotective effects in neurodegenerative diseases.Ameliorates neurodegenerative phenotypes in animal models. selleckchem.comrndsystems.com
Metabolic Health Role in managing type 2 diabetes and obesity.Improves insulin sensitivity and reduces inflammation. mdpi.comnih.gov
Gastroenterology Maintenance of gut health and integrity.Strengthens the gut barrier and modulates gut microbiota. clevelandclinic.orgorffa.com
Immunology Modulation of the immune system.Promotes anti-inflammatory responses. wikipedia.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7NaO2 B7767910 sodium;butanoate

Properties

IUPAC Name

sodium;butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBOGIVSZKQAPD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis, Metabolism, and Biotransformation of Sodium Butyrate

Microbial Fermentation Pathways and Producers

The synthesis of butyrate (B1204436) in the gut is a complex process carried out by a specific consortium of anaerobic bacteria. These microorganisms metabolize undigested carbohydrates and, to a lesser extent, proteins, to produce butyrate and other SCFAs.

Butyrate-producing bacteria are phylogenetically diverse but are predominantly found within the Firmicutes phylum. The most significant contributors belong to the Clostridial clusters IV and XIVa. youtube.com Among the most abundant and well-studied butyrate producers in the human gut are species from the genera Faecalibacterium, Roseburia, Eubacterium, and Anaerostipes. wikipedia.org

Faecalibacterium prausnitzii is one of the most prevalent butyrate producers, accounting for approximately 5% of the total fecal microbiota in healthy adults. wikipedia.org Other key species include Eubacterium rectale, Eubacterium hallii, and Roseburia intestinalis. wikipedia.orgyoutube.com While Firmicutes are the main producers, some species within other phyla, such as Bacteroidetes, Fusobacteria, and Spirochaetaceae, also possess butyrate synthesis pathways. youtube.comresearchgate.net

PhylumGenusKey Species
FirmicutesFaecalibacteriumF. prausnitzii
RoseburiaR. intestinalis, R. hominis
EubacteriumE. rectale, E. hallii
ClostridiumC. butyricum, C. kluyveri
AnaerostipesA. hadrus
FusobacteriaFusobacteriumF. nucleatum
BacteroidetesButyrivibrioB. fibrisolvens

Bacteria employ several metabolic pathways to synthesize butyrate. The four primary routes are the acetyl-CoA pathway, the lysine (B10760008) pathway, the glutarate pathway, and the 4-aminobutyrate pathway. researchgate.netnih.gov All these pathways converge on the formation of a key intermediate, crotonyl-CoA, which is then reduced to butyryl-CoA. researchgate.netnih.gov

The final conversion of butyryl-CoA to butyrate is catalyzed by one of two key enzymes:

Butyryl-CoA:acetate (B1210297) CoA-transferase (BUT) : This is the most predominant pathway in the human colon. wikipedia.org It involves the transfer of Coenzyme A from butyryl-CoA to an external acetate molecule, yielding butyrate and acetyl-CoA. elsevier.es This pathway is energetically efficient and is utilized by major butyrate producers like Faecalibacterium prausnitzii.

Butyrate kinase (BUK) : This pathway involves a two-step process where butyryl-CoA is first converted to butyryl-phosphate by phosphotransbutyrylase, and then butyrate kinase catalyzes the transfer of the phosphate (B84403) group to ADP, forming butyrate and ATP. elsevier.esnih.gov

The acetyl-CoA pathway is the most prevalent, utilizing two molecules of acetyl-CoA derived from glycolysis. nih.gov The other pathways utilize amino acids like lysine and glutamate as substrates, which can lead to the formation of by-products such as ammonia. nih.gov Commensal gut bacteria primarily use the acetyl-CoA pathway, whereas some pathogenic species may utilize the amino acid degradation routes. nih.gov

The production of butyrate is highly dependent on the availability of fermentable substrates reaching the colon. journalofexerciseandnutrition.com

Dietary Fibers : Non-digestible carbohydrates, particularly resistant starch, are the most significant precursors for butyrate production. researchgate.net The fermentation of these complex carbohydrates by primary degraders (like Ruminococcus bromii) releases oligosaccharides and acetate, which are then utilized by butyrate-producing bacteria. researchgate.net

Protein : While carbohydrates are the primary substrate, the fermentation of proteins can also contribute to butyrate production through the amino acid pathways. journalofexerciseandnutrition.com

Endogenous Mammalian Butyrate Metabolism

Once produced by the gut microbiota, butyrate is rapidly absorbed and metabolized by the host. It represents a crucial energy source for the intestinal epithelium and also enters systemic circulation to a lesser extent.

Over 95% of the butyrate produced in the colon is absorbed by the host. researchgate.net Colonocytes, the epithelial cells of the colon, are the primary consumers, utilizing butyrate for up to 70% of their energy needs through β-oxidation. researchgate.net This rapid metabolism in the intestinal mucosa means that only a small fraction of luminally produced butyrate reaches the portal vein and the liver, with even lower concentrations detected in peripheral blood. researchgate.net

Pharmacokinetic studies in humans have shown that butyrate has a very short half-life in the blood, estimated to be less than 15 minutes. nih.gov One study identified two half-lives: a rapid initial phase of about 0.5 minutes suggesting swift excretion, followed by a slower phase of approximately 13.7 minutes. nih.gov This rapid clearance underscores its primary role as a local energy substrate for the gut epithelium and liver, limiting its systemic distribution.

The uptake of butyrate across the colonic epithelial cell membrane is a critical step for its metabolic utilization. Due to its ionized state at the physiological pH of the colon, its transport is mediated by specific carrier proteins rather than simple diffusion alone, although some passive diffusion of the undissociated form can occur. elsevier.esnih.gov

Two major transporter systems are responsible for the active transport of butyrate into colonocytes:

Monocarboxylate Transporter 1 (MCT1) : A member of the SLC16A gene family, MCT1 facilitates the proton-coupled transport of monocarboxylates, including butyrate. nih.govnih.gov It functions as a symporter, moving butyrate along with a proton across the cell membrane. nih.gov

Sodium-coupled Monocarboxylate Transporter 1 (SMCT1) : Encoded by the SLC5A8 gene, SMCT1 is a Na+-coupled co-transporter. nih.govnih.gov It facilitates the uptake of butyrate against its concentration gradient by coupling its transport with the electrochemical gradient of sodium ions. nih.gov

These transporters are predominantly located on the apical (luminal) membrane of colonocytes, ensuring efficient capture of butyrate from the gut lumen. elsevier.es

TransporterGene NameTransport MechanismPrimary Location in Colonocyte
MCT1SLC16A1Proton-coupled symportApical Membrane
SMCT1SLC5A8Sodium-coupled symportApical Membrane

Beta-Oxidation and Energy Generation Pathways within Host Cells

The primary metabolic fate of butyrate within host cells, especially the epithelial cells lining the colon (colonocytes), is mitochondrial beta-oxidation. This catabolic process is the main pathway for energy extraction from fatty acids. For colonocytes, butyrate is the preferred fuel source, accounting for up to 80% of their energy requirements. mdpi.com

The process begins with the transport of butyrate from the intestinal lumen into the colonocytes. This is facilitated by specific transporters such as monocarboxylate transporter 1 (MCT1) and sodium-coupled monocarboxylate transporter 1 (SMCT1). nih.gov Once inside the cell, butyrate is transported into the mitochondria.

Within the mitochondrial matrix, butyrate undergoes a series of enzymatic reactions to be converted into acetyl-CoA. A key enzyme in this pathway is short-chain acyl-CoA dehydrogenase (SCAD), which catalyzes the first step of beta-oxidation for short-chain fatty acids. mdpi.com The beta-oxidation spiral for butyrate involves four main steps that are repeated, although for a four-carbon molecule like butyrate, the cycle is short. These steps are:

Dehydrogenation by acyl-CoA dehydrogenase, forming a double bond.

Hydration of the double bond.

Oxidation to a keto group.

Thiolytic cleavage to release acetyl-CoA.

Each molecule of butyrate is converted into two molecules of acetyl-CoA. nih.gov These acetyl-CoA molecules then enter the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. In the TCA cycle, acetyl-CoA is further oxidized, leading to the production of reducing equivalents in the form of NADH and FADH2. nih.gov These molecules, in turn, donate their electrons to the electron transport chain, driving oxidative phosphorylation and resulting in the synthesis of a significant amount of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. nih.govnih.gov

This efficient energy generation is crucial for maintaining the integrity and function of the colonic epithelium, including processes like water and electrolyte absorption. nih.gov The metabolism of butyrate by colonocytes also has a significant impact on the gut environment by consuming oxygen, which helps maintain the anaerobic conditions necessary for the survival of the beneficial gut microbiota. nih.gov

Table 1: Key Enzymes and Products in Butyrate Beta-Oxidation

Step Key Enzyme(s) Product(s) Cellular Location
Transport into Cell MCT1, SMCT1 Intracellular Butyrate Cytoplasm
Mitochondrial Entry - Mitochondrial Butyrate Mitochondria
Beta-Oxidation Short-chain acyl-CoA dehydrogenase (SCAD) 2 Acetyl-CoA Mitochondrial Matrix
TCA Cycle Various dehydrogenases NADH, FADH2, ATP (GTP) Mitochondrial Matrix
Oxidative Phosphorylation ATP synthase ATP Inner Mitochondrial Membrane

Conjugation and Excretion Processes of Butyrate Metabolites

The vast majority of butyrate produced in the colon is rapidly absorbed and metabolized by the host, with very little being excreted unchanged. It is estimated that approximately 10% of the total butyrate produced is excreted in the feces. nih.gov The portion of butyrate that is not utilized by the colonocytes enters the portal circulation and is transported to the liver. mdpi.comnih.gov

In the liver, butyrate is also metabolized, primarily through beta-oxidation, to form acetyl-CoA. This acetyl-CoA can then be used as a substrate for the synthesis of fatty acids, cholesterol, and ketone bodies. nih.gov Consequently, the systemic plasma concentration of butyrate is typically very low. mdpi.com

Direct conjugation of butyrate for excretion is not a primary metabolic pathway. Phase II conjugation reactions, such as glucuronidation and sulfation, are common mechanisms for increasing the water solubility of various metabolites to facilitate their excretion in urine or bile. uomus.edu.iqwikipedia.org While there is evidence that sodium butyrate can enhance the activity of phase II enzymes like Glutathione (B108866) S-transferases in intestinal cells, this effect is more related to the regulation of detoxification pathways for other substances rather than being a direct route for butyrate elimination. nih.gov Some studies have also indicated that butyrate can influence the synthesis of sulfated proteoglycans, but this is distinct from a direct sulfation conjugation for excretion. nih.govnih.gov

The small fraction of butyrate that is not metabolized is believed to be excreted through the lungs (as CO2 from metabolism) and in the urine. mdpi.com However, the specific conjugated forms of butyrate metabolites that might be present in urine are not well-characterized in the scientific literature. Research in animal models has suggested that impaired beta-oxidation of butyrate can lead to an increased urinary excretion of other organic acids, such as ethylmalonate and adipate, which are downstream indicators of metabolic disruption rather than direct butyrate conjugates. nih.gov

Molecular and Cellular Mechanisms of Action of Sodium Butyrate

Histone Deacetylase (HDAC) Inhibition

Sodium butyrate (B1204436) is a well-documented inhibitor of histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression. plos.orgnih.gov By inhibiting HDACs, sodium butyrate alters the acetylation status of histones, leading to changes in chromatin structure and gene transcription. nih.gov

Specificity and Potency Against Diverse HDAC Isoforms (Class I, II, III)

Sodium butyrate primarily targets Class I and Class IIa HDAC isoforms. axonmedchem.comselleckchem.com Class I HDACs, which include HDAC1, HDAC2, and HDAC3, are significantly inhibited by sodium butyrate. plos.org It also shows inhibitory activity against Class IIa HDACs. axonmedchem.com However, its effect on Class IIb HDACs, such as HDAC6 and HDAC10, and Class III HDACs, also known as sirtuins, is weak to nonexistent. axonmedchem.comselleckchem.com The concentration of sodium butyrate required to achieve 50% inhibition (IC50) for susceptible HDACs is typically in the millimolar range. axonmedchem.com

Table 1: Specificity of Sodium Butyrate against HDAC Isoforms

HDAC ClassIsoformsInhibition by Sodium Butyrate
Class I HDAC1, HDAC2, HDAC3, HDAC8Yes
Class IIa HDAC4, HDAC5, HDAC7, HDAC9Yes
Class IIb HDAC6, HDAC10Weak/None
Class III Sirtuins (SIRT1-7)No

Consequences for Histone Acetylation Dynamics and Chromatin Structure

The inhibition of HDACs by sodium butyrate leads to an increase in the acetylation of lysine (B10760008) residues on histone tails, a state referred to as histone hyperacetylation. nih.govnih.gov This increased acetylation neutralizes the positive charge of histones, thereby weakening their interaction with the negatively charged DNA backbone. nih.gov This results in a more relaxed, open chromatin structure known as euchromatin, which is more accessible to transcription factors and the transcriptional machinery. nih.govmdpi.com This modulation of chromatin structure is a key mechanism by which sodium butyrate influences gene expression. nih.gov

Impact on Gene Expression Profiles via Epigenetic Regulation

By inducing a more open chromatin state, sodium butyrate can lead to the altered expression of a significant portion of the genome, estimated to be between 4-10%. tandfonline.com The resulting changes in gene expression can influence a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. dovepress.com For example, sodium butyrate has been shown to upregulate the expression of genes like p21, a cyclin-dependent kinase inhibitor that can halt the cell cycle. nih.gov The specific genes affected by sodium butyrate treatment can vary depending on the cell type and context.

G-Protein Coupled Receptor (GPCR) Activation

In addition to its epigenetic role, sodium butyrate also acts as a signaling molecule by activating specific G-protein coupled receptors (GPCRs). spandidos-publications.com

Ligand Binding and Activation of GPR41 (FFAR3), GPR43 (FFAR2), and GPR109A (HCAR2)

Sodium butyrate is a known ligand for three GPCRs: GPR41 (also known as Free Fatty Acid Receptor 3 or FFAR3), GPR43 (Free Fatty Acid Receptor 2 or FFAR2), and GPR109A (Hydroxycarboxylic Acid Receptor 2 or HCAR2). spandidos-publications.comjnmjournal.org While GPR41 and GPR43 are activated by several short-chain fatty acids, including acetate (B1210297) and propionate, GPR109A is uniquely activated by butyrate among the SCFAs. spandidos-publications.commdpi.comcambridge.org These receptors are expressed in various tissues, including intestinal epithelial cells and immune cells. spandidos-publications.com

Table 2: G-Protein Coupled Receptors Activated by Sodium Butyrate

ReceptorAlternative NamesActivating Ligands
GPR41FFAR3Acetate, Propionate, Butyrate
GPR43FFAR2Acetate, Propionate, Butyrate
GPR109AHCAR2Butyrate, Niacin

Downstream Intracellular Signaling Cascades Triggered by GPCR Activation (e.g., cAMP, MAPK, PI3K/Akt)

Activation of these GPCRs by sodium butyrate initiates various downstream signaling cascades. GPR41 and GPR109A are primarily coupled to Gi/o proteins, which inhibit adenylyl cyclase and lead to a decrease in intracellular cyclic AMP (cAMP) levels. cambridge.org GPR43 can couple to both Gi/o and Gq proteins. jnmjournal.orgcambridge.org Gq activation stimulates phospholipase C, resulting in increased intracellular calcium and activation of protein kinase C. cambridge.org

Furthermore, activation of these receptors can trigger other important signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, and the Phosphoinositide 3-kinase (PI3K)/Akt pathway have been shown to be modulated by sodium butyrate through GPCR activation. mdpi.comnih.govtandfonline.com For instance, studies have demonstrated that sodium butyrate can activate the GPR41/AMPK/mTOR/S6K signaling pathway. nih.gov These signaling events allow cells to respond to the presence of butyrate and regulate a wide array of physiological processes. aging-us.com

Modulation of Gene Expression Beyond HDAC Inhibition

While HDAC inhibition is a primary mechanism, sodium butyrate's influence on gene expression is more complex, involving the direct and indirect regulation of key cellular signaling pathways.

Direct or Indirect Regulation of Transcription Factor Activity

Sodium butyrate modulates the activity of several crucial transcription factors, thereby influencing a wide range of cellular processes, from inflammation to antioxidant responses.

Nuclear Factor-kappa B (NF-κB): Sodium butyrate is recognized for its anti-inflammatory properties, largely attributed to its ability to suppress the NF-κB signaling pathway. It can inhibit the activation of NF-κB and has been shown to prevent the translocation of NF-κB into the nucleus, which in turn reduces the expression of pro-inflammatory genes. nih.govnih.gov In pancreatic beta cells, butyrate was found to inhibit the binding of the NF-κB p65 subunit to the promoters of inflammatory genes. nih.gov Studies have also demonstrated that sodium butyrate can abrogate the activation of NF-κB, thereby mitigating inflammation. researchgate.net

Peroxisome Proliferator-Activated Receptors (PPARs): Sodium butyrate can upregulate the expression of PPARγ, a key regulator of lipid metabolism and inflammation. mdpi.com This upregulation contributes to its anti-inflammatory effects.

Nuclear factor erythroid 2-related factor 2 (Nrf2): Sodium butyrate can activate the Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses. researchgate.netmdpi.com It upregulates Nrf2 expression, which in turn enhances the expression of downstream antioxidant enzymes. cambridge.org This activation of the Nrf2 pathway helps to mitigate oxidative stress. nih.govresearchgate.net In a rat model, sodium butyrate was shown to promote the Nrf2 signaling pathway, protecting against oxidative stress. researchgate.net

Influence on Non-Coding RNA Expression

Sodium butyrate also exerts its regulatory effects by modulating the expression of non-coding RNAs, including microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), which are critical in post-transcriptional gene regulation.

microRNAs (miRNAs): Sodium butyrate can alter the expression profiles of miRNAs in various cell types. plos.orgnih.gov For instance, it has been shown to decrease the expression of the oncogenic miR-106b family in colon cancer cells, leading to increased expression of the cell cycle inhibitor p21. plos.org Conversely, it can upregulate the expression of tumor-suppressive miRNAs, such as miR-203, which inhibits cancer cell proliferation. nih.govfrontiersin.org In hematopoietic stem cells, sodium butyrate treatment led to significant changes in the expression of 76 miRNAs. tandfonline.comresearchgate.net

Long Non-Coding RNAs (lncRNAs): Sodium butyrate can also influence the expression of lncRNAs. spandidos-publications.com In a mouse model of allergic rhinitis, sodium butyrate altered the expression profiles of both lncRNAs and mRNAs in the nasal mucosa. spandidos-publications.comnih.gov Studies have identified differentially expressed lncRNAs in response to butyrate treatment in various cancer cell lines. spandidos-publications.comijmcmed.org For example, in prostate cancer cells, sodium butyrate was found to decrease the expression of the lncRNAs CCAT2 and HULC. ijmcmed.org Furthermore, butyrate can induce the expression of specific lncRNAs, such as lncLy6C, which plays a role in macrophage differentiation. nih.gov In a diabetic nephropathy mouse model, RNA-sequencing analysis revealed that sodium butyrate treatment reversed changes in the expression of 17 lncRNAs. portlandpress.com

Influence on Non-Histone Protein Post-Translational Modifications

The effects of sodium butyrate extend to the post-translational modification of proteins other than histones, primarily through acetylation, which can significantly alter their function and stability.

Acetylation of Key Cellular Proteins

p53: Sodium butyrate can induce the acetylation of the tumor suppressor protein p53. nih.govnih.gov This acetylation can modulate p53's activity and its role in apoptosis. nih.gov In melanoma cells, sodium butyrate-induced apoptosis was associated with the acetylation of p53. nih.gov

α-tubulin: Sodium butyrate has been shown to increase the acetylation of α-tubulin. nih.govfrontiersin.org This modification is important for microtubule stability and function. In cholangiocarcinoma cells, butyrate-induced α-tubulin acetylation was linked to the formation of primary cilia. frontiersin.org

Cross-Talk with Other Post-Translational Modifications

The acetylation induced by sodium butyrate can engage in cross-talk with other post-translational modifications, such as phosphorylation, methylation, and ubiquitination, creating a complex regulatory network.

Phosphorylation, Methylation, and Ubiquitination: Butyrate-induced histone hyperacetylation can influence other modifications like phosphorylation and methylation on the same or different histone tails. nih.gov For example, in vascular smooth muscle cells, butyrate treatment led to an interplay between acetylation, phosphorylation, and methylation of histone H3. nih.gov There is also evidence of cross-talk between histone ubiquitination and methylation. omicsdi.orgnih.gov Furthermore, modifications on one histone can affect modifications on another; for instance, ubiquitination of H2B can stimulate the methylation of H3K4. nih.gov The acetylation of non-histone proteins can also be influenced by other modifications. For example, Mof-mediated acetylation of UHRF1 increases its E3 ligase activity and makes it more resistant to ubiquitination-mediated degradation. hku.hk

Impact on Mitochondrial Function and Cellular Bioenergetics

Sodium butyrate plays a significant role in regulating mitochondrial function and cellular energy metabolism. It can enhance mitochondrial biogenesis, the process of creating new mitochondria, and improve mitochondrial bioenergetics. researchgate.netresearchgate.netfrontiersin.org

Studies have shown that sodium butyrate can increase mitochondrial mass and promote the expression of genes involved in mitochondrial biogenesis, such as PGC-1α. researchgate.netmdpi.com This leads to an enhanced capacity for oxidative phosphorylation and ATP production. researchgate.netnih.gov In hepatocytes, sodium butyrate was found to significantly promote the biogenesis and function of mitochondria. researchgate.netnih.gov

Furthermore, sodium butyrate can stimulate fatty acid β-oxidation, a key mitochondrial metabolic pathway. mdpi.comoncotarget.com In obese mice, oral administration of sodium butyrate was shown to promote skeletal muscle mitochondrial function and fatty acid oxidation. oncotarget.com However, the effects of butyrate on mitochondrial respiration can be complex, with some studies reporting an increase in respiration while others have noted a depressant effect on ATP synthesis under certain conditions. mdpi.com

Sodium butyrate can also protect mitochondria from damage by reducing oxidative stress. researchgate.netfrontiersin.org It has been shown to ameliorate oxidative stress damage in hepatocytes and reduce the production of reactive oxygen species. researchgate.netresearchgate.net

Table 1: Summary of Sodium Butyrate's Effects on Transcription Factors

Transcription Factor Effect of Sodium Butyrate Key Research Findings Citations
NF-κB Inhibition/Suppression Prevents nuclear translocation; Reduces expression of pro-inflammatory genes. nih.govnih.govresearchgate.net
PPARγ Upregulation Contributes to anti-inflammatory effects. mdpi.com
Nrf2 Activation/Upregulation Enhances antioxidant response; Mitigates oxidative stress. researchgate.netmdpi.comcambridge.org

Table 2: Examples of Non-Coding RNAs Regulated by Sodium Butyrate

Non-Coding RNA Type Specific RNA Effect of Sodium Butyrate Cellular Consequence Citations
microRNA miR-106b family Decrease Increased p21 expression, cell cycle arrest. plos.org
microRNA miR-203 Increase Inhibition of cancer cell proliferation. nih.govfrontiersin.org
lncRNA CCAT2, HULC Decrease Inhibition of prostate cancer cell growth. ijmcmed.org
lncRNA lncLy6C Increase Promotes macrophage differentiation. nih.gov

Table 3: Non-Histone Proteins Acetylated by Sodium Butyrate

Protein Function Effect of Acetylation Citations
p53 Tumor suppressor Modulation of apoptotic activity. nih.govnih.gov
α-tubulin Microtubule component Increased microtubule stability; Cilia formation. nih.govfrontiersin.org

Table 4: Effects of Sodium Butyrate on Mitochondrial Function

Mitochondrial Process Effect of Sodium Butyrate Key Research Findings Citations
Biogenesis Increased Promotes PGC-1α expression; Increases mitochondrial mass. researchgate.netresearchgate.netmdpi.comnih.gov
Bioenergetics Enhanced Increases ATP production and oxidative phosphorylation. researchgate.netnih.gov
Fatty Acid β-oxidation Stimulated Promotes fatty acid metabolism in muscle. mdpi.comoncotarget.com
Oxidative Stress Reduced Decreases reactive oxygen species; Protects from damage. researchgate.netresearchgate.netfrontiersin.org

Regulation of Oxidative Phosphorylation and ATP Production

Sodium butyrate plays a significant, albeit complex, role in regulating mitochondrial oxidative phosphorylation (OXPHOS) and the subsequent production of adenosine (B11128) triphosphate (ATP). Its impact can vary depending on the cell type and metabolic state.

In colonocytes, butyrate is the preferred energy substrate. nih.gov It is readily metabolized via β-oxidation to produce acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle to generate reducing equivalents (NADH and FADH₂) for the electron transport chain. nih.gov This process directly fuels oxidative phosphorylation and ATP synthesis, meeting a substantial portion of the energy demands of the colonic epithelium. nih.gov Studies in germ-free mice have shown that the absence of microbial-derived butyrate leads to an energy-deprived state in colonocytes, characterized by decreased expression of TCA cycle enzymes, a lower NADH/NAD+ ratio, and consequently, reduced oxidative phosphorylation and ATP levels. nih.gov The addition of butyrate to these colonocytes can rescue the deficit in mitochondrial respiration. nih.gov

However, in other contexts, the effect of butyrate on ATP production can be inhibitory. In isolated rat liver, for instance, butyrate perfusion has been shown to decrease the efficiency of oxidative phosphorylation and reduce the mitochondrial synthesis of ATP. springermedizin.de This effect is thought to be a controlling mechanism, where the presence of butyrate delays the onset of glycolysis and the stimulation of mitochondrial ATP supply as long as butyrate is being oxidized. springermedizin.de

In certain cell lines, such as lymphoblastoid cell lines (LCLs) derived from individuals with autism and demonstrating mitochondrial dysfunction, butyrate has been observed to enhance respiratory parameters linked to ATP production, especially under conditions of oxidative stress. nih.gov Conversely, in control LCLs, higher concentrations of butyrate attenuated these same parameters. nih.gov This suggests that butyrate can modulate mitochondrial respiration to a common set-point, potentially correcting underlying mitochondrial deficits. nih.gov

The following table summarizes the effects of sodium butyrate on ATP production in different experimental models.

Experimental ModelEffect of Sodium Butyrate on ATP ProductionReference
Germ-Free Mouse ColonocytesIncreases oxidative phosphorylation and ATP levels. nih.gov
Isolated Perfused Rat LiverDecreases oxidative phosphorylation yield and mitochondrial ATP synthesis. springermedizin.de
Lymphoblastoid Cell Lines (Mitochondrial Dysfunction)Increases respiratory parameters linked to ATP production. nih.gov
Lymphoblastoid Cell Lines (Control)Attenuates respiratory parameters linked to ATP production at high concentrations. nih.gov
High-Fat Diet-Induced Obese MiceNumerically increased muscle content of ATP. oncotarget.com

Modulation of Reactive Oxygen Species (ROS) Generation and Antioxidant Defenses

Sodium butyrate exerts significant control over the cellular redox environment by modulating the generation of reactive oxygen species (ROS) and bolstering antioxidant defense systems. Oxidative stress, an imbalance between ROS production and antioxidant capacity, is implicated in various pathological conditions. Butyrate has demonstrated a protective role against oxidative damage in multiple studies.

One of the key mechanisms by which butyrate enhances antioxidant defense is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. researchgate.net Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Studies have shown that butyrate intervention can increase the expression of Nrf2 and its downstream targets, such as NAD(P)H quinone dehydrogenase 1 (NQO1) and Heme oxygenase-1 (HO-1), thereby enhancing the tissue's antioxidant capacity. researchgate.net

Butyrate has been shown to directly combat increased ROS levels. In intestinal epithelial cells challenged with lipopolysaccharide (LPS), butyrate treatment was effective in controlling the rise in ROS levels. plos.org This is partly achieved by restoring the levels and activity of antioxidant enzymes. For example, butyrate can increase the expression and activity of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). d-nb.infonih.gov It also supports the non-enzymatic antioxidant system by increasing the total antioxidant capacity (T-AOC) and the ratio of reduced glutathione to oxidized glutathione (GSH/GSSG). researchgate.netmdpi.com Consequently, butyrate helps to decrease levels of malondialdehyde (MDA), a marker of lipid peroxidation. d-nb.infonih.govmdpi.com

The table below details the effects of sodium butyrate on various markers of oxidative stress and antioxidant defense.

MarkerEffect of Sodium ButyrateExperimental SystemReference
ROS LevelsDecreaseH₂O₂-treated IPEC-J2 cells; LPS-challenged Caco-2 cells plos.orgnih.gov
Nrf2 PathwayActivation/UpregulationHigh-fat diet-fed rats researchgate.net
Superoxide Dismutase (SOD)Increased activity and/or expressionDairy goats; Laying hens; H₂O₂-treated IPEC-J2 cells d-nb.infonih.govmdpi.com
Catalase (CAT)Increased activity and/or expressionDairy goats d-nb.info
Glutathione Peroxidase (GPx)Increased activityDairy goats d-nb.info
Total Antioxidant Capacity (T-AOC)IncreaseDairy goats; Laying hens d-nb.infomdpi.com
Malondialdehyde (MDA)DecreaseDairy goats; Laying hens; H₂O₂-treated IPEC-J2 cells d-nb.infonih.govmdpi.com
Glutathione S-transferase (GST)Restores levels and activityLPS-challenged Caco-2 cells and Crohn's disease mucosa plos.org

Direct Interactions with Other Cellular Enzymes and Signaling Proteins

Beyond its role as a primary energy source and its well-documented function as a histone deacetylase (HDAC) inhibitor, sodium butyrate directly interacts with and modulates a variety of other cellular enzymes and signaling proteins. advms.pl These interactions contribute to its diverse biological effects, including the regulation of cell cycle, inflammation, and metabolism.

A significant mode of action for butyrate is through the activation of G-protein-coupled receptors (GPCRs), specifically GPR41 (also known as free fatty acid receptor 3, FFAR3) and GPR43 (FFAR2). oncotarget.comfrontiersin.org These receptors are expressed in various tissues, including intestinal epithelial cells, immune cells, and adipocytes. Activation of GPR41 by butyrate in bovine ruminal epithelial cells has been shown to modulate the inflammatory response, apoptosis, and the cell cycle. frontiersin.org

Butyrate also influences key cellular signaling pathways. It can modulate the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis. nih.govoncotarget.com In the colonocytes of germ-free mice, the energy deficit caused by the absence of butyrate leads to AMPK activation. nih.gov Conversely, in a model of high-fat diet-induced obesity, butyrate treatment enhanced the expression of AMPK. oncotarget.com Furthermore, butyrate has been shown to affect the mTOR signaling pathway, with higher concentrations reducing the levels of phosphorylated mTOR in porcine intestinal epithelial cells. researchgate.net

The compound also interacts with pathways crucial for cell survival and inflammation. It can suppress the activation of nuclear factor kappa-B (NF-κB), a key transcription factor in the inflammatory response, thereby reducing the expression of pro-inflammatory cytokines. plos.orgd-nb.info In T cells, butyrate has been shown to activate protein kinase A (PKA) and inhibit the transcriptional activity of the nuclear factor of activated T-cells (NFAT). e-century.us Additionally, studies have indicated that butyrate can increase the phosphorylated forms of the signaling molecules p38 and JNK, which are involved in cellular responses to stress. researchgate.net In the context of pancreatic β-cells, butyrate has been found to modulate AKT-GSK-3 signaling, contributing to its protective effects against cytokine-induced dysfunction. nih.gov

The following table summarizes some of the key enzymes and signaling proteins directly influenced by sodium butyrate.

Enzyme/Signaling ProteinEffect of Sodium ButyrateCell/System TypeReference
G-protein-coupled receptor 41 (GPR41)ActivationBovine ruminal epithelial cells frontiersin.org
AMP-activated protein kinase (AMPK)Modulation/ActivationGerm-free mouse colonocytes; Obese mice skeletal muscle nih.govoncotarget.com
mTORInhibition of phosphorylationPorcine intestinal epithelial cells (IPEC-J2) researchgate.net
Nuclear Factor kappa-B (NF-κB)Inhibition of activationCaco-2 cells; Dairy goats plos.orgd-nb.info
p38 MAP KinaseIncreased phosphorylationPorcine intestinal epithelial cells (IPEC-J2) researchgate.net
JNKIncreased phosphorylationPorcine intestinal epithelial cells (IPEC-J2) researchgate.net
AKT/GSK-3ModulationPancreatic β-cells nih.gov
Protein Kinase A (PKA)ActivationT cells e-century.us

Biological and Physiological Roles of Sodium Butyrate in Model Systems

Regulation of Cellular Proliferation and Differentiation

Sodium butyrate (B1204436) exhibits a dual role in regulating cell proliferation, often inhibiting the growth of cancer cells while promoting the differentiation of stem cells. mdpi.comnih.govplos.org This regulation is intrinsically linked to its function as an HDAC inhibitor, which alters chromatin structure and gene expression, thereby controlling cell cycle progression and lineage commitment. advms.plmdpi.com

Sodium butyrate has been identified as a potent modulator of stem cell fate, capable of directing differentiation towards various lineages. plos.orge-century.us Its primary mechanism involves inhibiting HDACs, which enhances histone acetylation and makes genes associated with specific differentiation pathways more accessible for transcription. plos.orge-century.us

Research has shown that sodium butyrate can promote the differentiation of mesenchymal stem cells (MSCs) into multiple cell types. For instance, it enhances the osteogenic differentiation of rat adipose-derived stem cells. e-century.us In human mesenchymal cells, it has been found to enhance osteogenic differentiation while suppressing adipogenic differentiation. stemcell.comstemcell.com Furthermore, studies have demonstrated its ability to induce rat bone marrow MSCs to differentiate into smooth muscle cells, a process linked to increased acetylation of histone H3 and H4 at the promoter regions of smooth muscle-specific genes. plos.org This effect was associated with the downregulation of HDAC2. plos.org

The compound also plays a role in the differentiation of embryonic stem cells (ESCs). It has been used to promote the differentiation of both mouse and human ESCs into hepatocytes and definitive endoderm cells. stemcell.comstemcell.commdpi.com One protocol for hepatogenic differentiation of human Wharton's jelly-derived MSCs successfully used sodium butyrate to enhance the process. mdpi.com The table below summarizes key findings on the influence of sodium butyrate on stem cell differentiation in various in vitro models.

Stem Cell SourceModel SystemOutcome of Sodium Butyrate TreatmentKey Molecular Events
Rat Adipose-Derived Stem CellsIn vitro culturePromoted osteogenic differentiation. e-century.usHDAC inhibition. e-century.us
Human Mesenchymal CellsIn vitro cultureEnhanced osteogenic differentiation, suppressed adipogenic differentiation. stemcell.comstemcell.comNot specified.
Rat Bone Marrow MSCsIn vitro culturePromoted differentiation into smooth muscle cells. plos.orgInhibition of HDAC2, increased H3K9 and H4 acetylation. plos.org
Human Wharton's Jelly MSCsIn vitro cultureEnhanced differentiation into hepatocyte-like cells. mdpi.comHDAC inhibition. mdpi.com
Human Embryonic Stem CellsIn vitro culturePromoted differentiation to definitive endoderm and islet-like cells. stemcell.comstemcell.comNot specified.

Organoid models, which are three-dimensional cell cultures that replicate the architecture and function of organs, have been instrumental in understanding the role of sodium butyrate in epithelial homeostasis, particularly in the intestine. frontiersin.orgnih.gov The intestinal epithelium undergoes rapid self-renewal, a process driven by intestinal stem cells (ISCs) located in crypts. cambridge.orgwjgnet.com

Sodium butyrate plays a critical, context-dependent role in maintaining the balance between ISC proliferation and differentiation. nih.govcambridge.org In colonic organoids, butyrate has been shown to have a growth-inhibiting effect on Lgr5+ ISCs, which helps to maintain epithelial homeostasis. cambridge.orgwjgnet.com Direct supplementation of butyrate to organoid media was found to enhance intestinal epithelial cell turnover and differentiation. nih.gov However, in small intestinal organoids, butyrate did not appear to affect the Lgr5+ ISC pool. cambridge.org This highlights a unique role for butyrate in the colon. cambridge.org The utilization of organoids derived from colorectal cancer (CRC) has also provided insights, showing that sodium butyrate can induce apoptosis, a finding correlated with the elevated expression of ITGB7 and ITGA2B genes. frontiersin.org

Induction of Programmed Cell Death (Apoptosis and Autophagy)

Sodium butyrate is a well-documented inducer of programmed cell death in various cell types, particularly in cancer cells. nih.govplos.orgnih.gov This occurs through two primary, interconnected pathways: apoptosis (Type I programmed cell death) and autophagy (Type II programmed cell death).

Sodium butyrate triggers apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. advms.plnih.gov A key mechanism is the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. mdpi.comnih.gov

Studies using Caco-2 colon cancer cells have shown that butyrate induces a shift in the Bcl-2 family protein ratio towards a pro-apoptotic state by upregulating the expression of Bak and downregulating Bcl-xL. nih.gov This shift leads to the release of cytochrome c from the mitochondria into the cytosol, which in turn activates the caspase cascade, starting with caspase-9 and leading to the activation of executioner caspases like caspase-3. nih.govnih.gov The activation of caspase-3 results in the cleavage of key cellular substrates, such as poly-(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.gov

The extrinsic pathway is also engaged, as butyrate treatment can increase the expression of death receptors like DR5, TNF-R1, and Fas on the cell surface. advms.plresearchgate.net This sensitizes the cells to ligands such as TRAIL, leading to the activation of caspase-8 and subsequent apoptotic signaling. advms.pl Interestingly, some research suggests that butyrate's pro-apoptotic effects in colon cancer cells can occur independently of the p53 tumor suppressor protein. mdpi.com

Autophagy is a cellular recycling process involving the degradation of cellular components via lysosomes. nih.gov Sodium butyrate has been shown to induce autophagy in several model systems, including colorectal cancer cells and bovine skeletal muscle satellite cells. mdpi.complos.orgresearchgate.net The induction of autophagy is often observed alongside apoptosis, and the interplay between these two pathways can determine the ultimate fate of the cell. nih.govresearchgate.net

In human colorectal cancer cells (HCT-116 and HT-29), sodium butyrate treatment leads to the accumulation of autophagosomes and an increase in the expression of autophagy-related proteins such as LC3-II, Beclin-1, and Atg3. plos.orgnih.govresearchgate.net This process appears to be mediated by endoplasmic reticulum (ER) stress, as butyrate can alter intracellular calcium levels. nih.govresearchgate.net Some studies suggest that in this context, autophagy may act as a protective mechanism, and inhibiting it can enhance butyrate-induced apoptosis. nih.govresearchgate.net

The signaling pathways governing butyrate-induced autophagy involve key energy sensors like AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (B549165) (mTOR). mdpi.comsci-hub.se In colorectal cancer cells, sodium butyrate activates the LKB1/AMPK signaling pathway, which subsequently induces autophagy. sci-hub.se Conversely, in bovine skeletal muscle satellite cells, butyrate was found to inhibit the mTOR signaling pathway, leading to the promotion of both mitophagy (a selective form of autophagy for mitochondria) and apoptosis. mdpi.com In some cancer models, blocking the late stages of autophagy with agents like chloroquine, which impairs lysosomal function, in combination with butyrate, can lead to an accumulation of autophagosomes and enhanced cancer cell death. tandfonline.com

Immunomodulatory Activities

Sodium butyrate exerts significant immunomodulatory effects, influencing both innate and adaptive immune responses. wbcil.commdpi.comfrontiersin.org Its role as an HDAC inhibitor is central to its ability to regulate the expression of cytokines and the function of various immune cells. mdpi.commdpi.com

Butyrate has demonstrated potent anti-inflammatory properties in several models. It can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12, while promoting the expression of the anti-inflammatory cytokine IL-10. mdpi.comfrontiersin.org This regulation occurs in various immune cells, including macrophages, neutrophils, and monocytes. mdpi.commdpi.com For instance, butyrate has been shown to inhibit the translocation of the pro-inflammatory transcription factor NF-κB to the nucleus in monocytes and macrophages. mdpi.comwbcil.com

The compound also directly affects the function and differentiation of immune cells. In macrophages, butyrate can inhibit HDACs, which in turn suppresses macrophage activation. mdpi.com It influences the balance of T helper cells by promoting the differentiation of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance. frontiersin.orgnih.gov This effect is mediated by its HDAC inhibitory activity and can involve the mTOR pathway and the induction of autophagy in T cells. mdpi.comnih.gov Furthermore, sodium butyrate can influence B cell differentiation, promoting the generation of IL-10-producing regulatory B (B10) cells. researchgate.net It also plays a role in innate immunity by inducing the expression of host defense peptides in epithelial cells. oncotarget.com

Cell TypeModel SystemEffect of Sodium Butyrate
MacrophagesIn vitro (Porcine Alveolar)Reduced production of TNF-α. mdpi.com
MacrophagesIn vitroInhibition of pro-inflammatory cytokines, stimulation of anti-inflammatory M2 macrophages. mdpi.com
NeutrophilsMouse Model (Colitis)Reduced neutrophil recruitment, suppression of pro-inflammatory cytokines. mdpi.com
T CellsIn vitroPromotes differentiation of regulatory T cells (Tregs). frontiersin.orgnih.gov
B CellsIn vitro (Murine Splenic)Inhibits proliferation and promotes differentiation into IL-10 producing B10 cells. researchgate.net
Porcine Kidney CellsIn vitro (PK-15)Induction of host defense peptides. oncotarget.com

Maintenance of Epithelial Barrier Integrity

The intestinal epithelial barrier is a critical line of defense, and its integrity is paramount for health. Sodium butyrate plays a crucial role in strengthening this barrier through multiple mechanisms. mdpi.com

Tight junctions are protein complexes that seal the paracellular pathway between epithelial cells, controlling intestinal permeability. Sodium butyrate has been consistently shown to enhance the integrity of this barrier by upregulating the expression and influencing the assembly of key tight junction proteins. mdpi.comfrontiersin.org

In various intestinal epithelial cell line models, such as Caco-2 and IPEC-J2, butyrate treatment increases the expression of proteins like claudins (claudin-1, claudin-3, claudin-4), occludin, and zonula occludens-1 (ZO-1). frontiersin.orgplos.orgfrontiersin.org This upregulation of tight junction proteins correlates with functional improvements in barrier function, as measured by an increase in transepithelial electrical resistance (TEER) and a decrease in paracellular permeability to molecules like FITC-dextran. mdpi.complos.org For example, sodium butyrate was found to protect porcine intestinal epithelial cells (IPEC-J2) from LPS-induced impairment of barrier integrity by increasing the synthesis of claudin-3 and claudin-4. plos.org The mechanism can involve the activation of signaling pathways such as AMP-activated protein kinase (AMPK) and Akt. frontiersin.orgplos.org

Table 3: Effect of Sodium Butyrate on Tight Junction Proteins

Tight Junction Protein Cell Line Model Observed Effect Reference(s)
Claudin-1 Caco-2, Cdx2-IEC, Bovine Rumen Epithelial Cells Upregulation/Increased expression frontiersin.orgfrontiersin.org
Claudin-3 IPEC-J2 Increased synthesis plos.org
Claudin-4 IPEC-J2 Increased synthesis plos.org
Occludin Caco-2, Cdx2-IEC, Bovine Rumen Epithelial Cells Upregulation/Enhanced expression nih.govfrontiersin.orgfrontiersin.org
ZO-1 Cdx2-IEC, Bovine Rumen Epithelial Cells Upregulation/Increased expression frontiersin.orgfrontiersin.org

The mucus layer, secreted by goblet cells, provides a physical and chemical barrier against luminal contents. Butyrate enhances this protective layer by directly influencing goblet cell function and mucin production. researchgate.netphysiology.org

Studies using human polarized colonic goblet cell lines (e.g., HT29-Cl.16E) have shown that butyrate can upregulate the expression of mucin genes (MUC), which code for the protein backbone of mucins. researchgate.netphysiology.org Specifically, butyrate has been found to increase the expression of MUC2, the primary gel-forming mucin in the colon. physiology.orgportlandpress.com This effect is particularly pronounced when butyrate serves as the primary energy source for the cells, highlighting a link between its metabolism and its gene-regulatory functions. physiology.org In a murine colitis model, butyrate treatment increased the number of goblet cells and the production of MUC2, contributing to the restoration of the mucus barrier. portlandpress.com This effect may be dependent on macrophages and involve the WNT/ERK signaling pathway. portlandpress.com By stimulating goblet cells to secrete mucins, butyrate helps maintain the integrity of this crucial first line of defense. researchgate.net

Metabolic Regulation in Non-Clinical Models

Beyond its roles in immunity and barrier function, sodium butyrate is a significant regulator of host metabolism, influencing both glucose and lipid homeostasis in various in vitro and in vivo models. frontiersin.orgcas.cn

Sodium butyrate has demonstrated beneficial effects on metabolic health, particularly in the context of metabolic disorders like nonalcoholic fatty liver disease (NAFLD) and type 2 diabetes. cas.cnplos.orgacs.org

Glucose Metabolism: In animal models of type 2 diabetes (db/db mice), sodium butyrate administration was found to improve blood glucose homeostasis by promoting glycogen (B147801) storage in the liver. acs.org This was associated with an increase in the glucose transporters GLUT2 and SGLT1. acs.org The mechanism appears to involve the GPR43-AKT-GSK3 signaling pathway. acs.org Butyrate also stimulates the secretion of gut hormones like glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which play roles in increasing insulin (B600854) production, decreasing glucagon, and enhancing glucose uptake in peripheral tissues. researchgate.net In pancreatic beta cells, butyrate can inhibit IL-1β-induced inflammatory gene expression, suggesting a protective role against inflammation-driven beta cell dysfunction. nih.gov

Lipid Metabolism: In animal models of high-fat diet-induced steatosis, sodium butyrate treatment reduced liver steatosis and inflammation. plos.org It achieves this by inhibiting hepatic de novo lipogenesis. cas.cn A key mechanism involves the activation of the LKB1-AMPK signaling pathway, which in turn increases the protein level of insulin-induced gene (Insig). cas.cn This leads to reduced activity of the transcription factor SREBP-1c, a master regulator of lipogenesis. cas.cn Furthermore, butyrate promotes energy expenditure and mitochondrial function through the activation of peroxisome proliferator-activated receptor-gamma coactivator (PGC)-1α. plos.org It also induces the metabolic hormone Fibroblast Growth Factor 21 (FGF21), which is involved in stimulating fatty acid β-oxidation in the liver. plos.org

Table 4: Effects of Sodium Butyrate on Glucose and Lipid Metabolism in Non-Clinical Models

Metabolic Process Model System Key Findings Reference(s)
Glucose Metabolism
Liver Glycogen Storage db/db mice, HepG2 cells Increased glycogen storage; upregulation of GLUT2. acs.org
Gut Hormone Secretion In vitro / In vivo Increased secretion of GLP-1 and PYY. researchgate.net
Pancreatic Beta Cell Function Mouse islets, INS-1E cells Protection from inflammatory cytokine-induced damage. nih.gov
Lipid Metabolism
Hepatic Lipogenesis High-fat diet mice, Hepatocytes Inhibition via LKB1-AMPK-Insig-SREBP-1c pathway. cas.cn
Fatty Acid Oxidation High-fat diet rats Increased via induction of FGF21 and PPAR-α. plos.org
Energy Expenditure Animal models Promotion via activation of PGC-1α. plos.org

Influence on Energy Expenditure and Thermogenesis Pathways

Sodium butyrate has been demonstrated in model systems to play a significant role in regulating energy balance by increasing energy expenditure. frontiersin.org This is achieved primarily through the activation of thermogenic processes in both brown adipose tissue (BAT) and white adipose tissue (WAT). mdpi.comnih.gov

Furthermore, sodium butyrate promotes a phenomenon known as "browning" or "beiging" of WAT, where white adipocytes develop characteristics of brown adipocytes. mdpi.comnih.gov This process involves the emergence of multilocular, UCP1-expressing adipocytes within WAT depots, which contributes to increased systemic energy dissipation. mdpi.comnih.gov Research on mice fed a high-fat diet found that sodium butyrate treatment not only activated BAT but also induced the browning of WAT, helping to alleviate diet-induced obesity. mdpi.comresearchgate.net These effects are linked to increased expression of thermogenic genes in WAT and are associated with enhanced sympathetic nervous system (SNS) innervation of adipose tissue. nih.govresearchgate.net

The table below summarizes key research findings on the influence of sodium butyrate on energy expenditure and thermogenesis.

Model SystemKey Findings
Mice (High-Fat Diet)Alleviated obesity by promoting energy expenditure through BAT activation and WAT browning. mdpi.comresearchgate.net
Mice (High-Fat Diet)Upregulated the expression of UCP1 and PGC-1α in both brown and white adipose tissue. nih.govresearchgate.net
MiceIncreased mitochondrial function and fatty acid β-oxidation. oncotarget.com
MiceEnhanced sympathetic innervation of adipose tissue, contributing to thermogenesis. nih.govresearchgate.net

Neurobiological Implications in Non-Clinical Models

Impact on Neuronal Differentiation, Survival, and Synaptogenesis in vitro

In vitro studies have highlighted the significant potential of sodium butyrate to influence key neurodevelopmental and neuroprotective processes. As a histone deacetylase (HDAC) inhibitor, sodium butyrate can modulate gene expression to favor neuronal development and survival. zju.edu.cn

Research has shown that sodium butyrate can induce the differentiation of stem cells into neural cells. For instance, it has been used to effectively guide mouse embryonic stem cells toward a neural lineage in monolayer cultures, resulting in the generation of homogenous, functional neurons. zju.edu.cn This process is linked to its ability to enhance histone acetylation, which activates gene expression programs necessary for differentiation. zju.edu.cn In various cancer cell lines, including Ewing sarcoma and glioma cells, sodium butyrate has also been observed to induce differentiation, as indicated by the expression of neuronal markers like βIII-tubulin and changes in cell morphology. mdpi.comresearchgate.net

Beyond differentiation, sodium butyrate demonstrates neuroprotective properties by promoting neuronal survival. Studies have shown it can protect neurons from various insults. For example, it has been shown to increase the proliferation of neural stem cells and the levels of brain-derived neurotrophic factor (BDNF) in the ischemic brain of adult rodents, which contributes to the survival of new neurons. koreamed.org

Furthermore, sodium butyrate appears to play a role in synaptogenesis, the formation of synapses between neurons. Neurotrophic factors like BDNF and neurotrophin-3 (NT-3), which are involved in neuronal growth and survival, are critical for this process. hearinghealthfoundation.org By increasing the expression of factors like BDNF, sodium butyrate can indirectly support the mechanisms that lead to synapse formation and maintenance. koreamed.orgfrontiersin.org

Modulation of Neurotransmitter Systems and Brain Homeostasis in Animal Models

In animal models, sodium butyrate has demonstrated the ability to modulate critical neurotransmitter systems and maintain brain homeostasis, primarily by exerting anti-inflammatory and neuroprotective effects.

Sodium butyrate has shown antidepressant-like effects in rodent models of depression, which are associated with its influence on the serotonergic system. researchgate.netekb.eg It has been found to increase the concentration of serotonin (B10506) (5-HT) in the brain. ekb.eg In animal models of Parkinson's disease, sodium butyrate has been shown to have a neuroprotective effect on dopaminergic neurons, increasing the levels of dopamine (B1211576) and its metabolites in the striatum and improving motor function. researchgate.netmdpi.com

A crucial aspect of sodium butyrate's role in brain homeostasis is its potent anti-inflammatory activity. frontiersin.orgnih.gov In various animal models, it has been shown to reduce neuroinflammation by inhibiting the activation of microglia and astrocytes, which are the brain's resident immune cells. mdpi.commdpi.com This is accompanied by a decrease in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). nih.govmdpi.comresearchgate.net This reduction in neuroinflammation helps protect against neuronal damage and supports a healthy brain environment. imrpress.comresearchgate.net These effects are often linked to its ability to inhibit the TLR4/MyD88/NF-κB signaling pathway in the brain. mdpi.com

The table below provides a summary of research findings on the modulation of neurotransmitter systems and brain homeostasis by sodium butyrate.

Area of ImpactModel SystemKey Findings
Neurotransmitter SystemsRat (Depression model)Exerted antidepressant effects, associated with increased brain serotonin (5-HT) concentration. ekb.eg
Neurotransmitter SystemsMouse (Parkinson's disease model)Increased striatal levels of dopamine and serotonin; protected dopaminergic neurons. researchgate.netmdpi.com
Brain HomeostasisMouse (Neuroinflammation models)Reduced activation of microglia and astrocytes. mdpi.commdpi.com
Brain HomeostasisMouse (Neuroinflammation models)Decreased brain levels of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. nih.govmdpi.comresearchgate.net

Analytical Methodologies for Sodium Butyrate Quantification and Characterization

Sample Preparation Techniques from Complex Biological Matrices

Effective sample preparation is a critical initial step to isolate sodium butyrate (B1204436) from intricate biological matrices and enhance its detectability. This involves tailored extraction protocols and often derivatization to improve the compound's analytical properties.

Extraction Protocols for SCFAs from Biological Fluids and Tissues

The extraction of SCFAs, including butyrate, from diverse biological samples like fermentation broth, cell lysates, and animal tissues requires specific protocols to ensure high recovery and minimize interference from the sample matrix.

Fermentation Broth: Liquid-liquid extraction (LLE) is a common method for separating SCFAs from fermentation broth. mdpi.com This technique offers good separation efficiency, even at low VFA concentrations. mdpi.com A novel LLE process called Continuous Liquid-liquid Extraction And iN-situ Separation (CLEANS) has shown high efficiency in continuously separating VFAs from real fermentation broth using tri-n-octylamine as an extractant at an acidic pH. osti.gov Another approach involves using hydrophobic ionic liquids, which have demonstrated promise for both extraction and subsequent enzymatic esterification of VFAs. rsc.org The extraction efficiency is often pH-dependent, with lower pH values generally favoring higher recovery. osti.govrsc.org For instance, one study achieved the highest VFA extraction at a pH of 3.0. rsc.org

Cell Lysates: For the analysis of intracellular metabolites from cell lysates, a common procedure involves quenching the metabolic activity, followed by cell lysis and extraction. For example, in the analysis of E. coli cell lysates, after sonication to separate the soluble cell lysate, proteins can be separated by polyacrylamide gel electrophoresis. plos.org The extraction of SCFAs often involves acidification followed by extraction with an organic solvent like ethyl acetate (B1210297). plos.org

Animal Tissues: The extraction of metabolites from animal tissues typically begins with rapid freezing in liquid nitrogen to halt metabolic processes. mdpi.com The frozen tissue is then homogenized in an extraction solvent, often a mixture of methanol (B129727) and water. mdpi.comprotocols.io Following homogenization and extraction, the sample is centrifuged to separate the supernatant containing the metabolites from the tissue debris. mdpi.comprotocols.io For liver tissue, a common method involves milling the sample in a precooled methanol/water mixture, followed by centrifugation. mdpi.com A protocol for untargeted metabolomics of animal tissues suggests homogenization in a 50% methanol:water solution, followed by extraction at 4°C. protocols.io

Derivatization Strategies for Enhanced Detection and Separation

Derivatization is a chemical modification process employed to improve the analytical characteristics of compounds like sodium butyrate. mdpi.com This is particularly important for enhancing volatility for gas chromatography (GC) analysis and improving ionization efficiency for mass spectrometry (MS) detection. mdpi.comfrontiersin.orgmdpi.com

Several reagents are utilized for the derivatization of SCFAs:

Silylating Agents: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA) are commonly used to create more volatile and thermally stable trimethylsilyl (B98337) (TMS) derivatives for GC analysis. mdpi.comnih.govsigmaaldrich.com The addition of a catalyst like trimethylchlorosilane (TMCS) can accelerate the reaction for less reactive compounds. sigmaaldrich.com

Alkyl Chloroformates: Propyl chloroformate (PCF) and benzyl (B1604629) chloroformate (BCF) are used to form ester derivatives under mild, aqueous conditions, making them suitable for biological samples. frontiersin.orgbevital.nonih.gov These derivatization reactions are often rapid. bevital.no

Pentafluorobenzyl Bromide (PFBBr): This reagent is used to create PFB esters, which are highly sensitive for GC-MS analysis. nih.govresearchgate.netemich.edu This method allows for the simultaneous detection of both straight-chain and branched-chain SCFAs. nih.gov

3-Nitrophenylhydrazine (B1228671) (3-NPH): This is a preferred reagent for LC-MS analysis as it improves the chromatographic behavior and MS detection properties of SCFAs. frontiersin.orgfrontiersin.org

Aniline (B41778): In conjunction with isotope dilution, aniline derivatization followed by reverse-phase LC-MS/MS provides a method for the absolute quantification of SCFAs. plos.org

The choice of derivatization agent and method depends on the analytical technique being used and the specific requirements of the study. frontiersin.org

Table 1: Common Derivatization Reagents for Sodium Butyrate Analysis

Derivatization ReagentAbbreviationAnalytical Technique(s)Key Advantages
N,O-bis(trimethylsilyl)trifluoroacetamideBSTFAGC-MSForms volatile and thermally stable derivatives. mdpi.comsigmaaldrich.com
N-tert-Butyldimethylsilyl-N-MethyltrifluoroacetamideMTBSTFAGC-MSDerivatization can proceed at moderate temperatures without ultrasonication. nih.gov
Propyl ChloroformatePCFGC-MSRapid, one-step derivatization in an aqueous system. frontiersin.orgnih.gov
Benzyl ChloroformateBCFGC-MSHigh sensitivity and satisfactory derivatization efficiency. bevital.no
Pentafluorobenzyl BromidePFBBrGC-MSAllows for simultaneous detection of multiple SCFAs with high sensitivity. nih.govresearchgate.net
3-Nitrophenylhydrazine3-NPHLC-MSImproves chromatographic behavior and MS detection. frontiersin.orgfrontiersin.org
Aniline-LC-MS/MSEnables absolute quantification when used with isotope dilution. plos.org

Chromatographic Separation Techniques

Following sample preparation, chromatographic techniques are employed to separate sodium butyrate from other components in the sample, allowing for its accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Acid Analysis

GC-MS is a powerful and widely used technique for the analysis of volatile compounds like SCFAs. mdpi.com To make SCFAs amenable to GC analysis, they are typically derivatized to increase their volatility. mdpi.comsigmaaldrich.com

The process generally involves:

Extraction: SCFAs are extracted from the biological matrix. mdpi.com

Derivatization: The extracted SCFAs are chemically modified to form volatile esters or silyl (B83357) derivatives. mdpi.com

Separation: The derivatized sample is injected into the GC, where the compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. nih.gov

Detection: The separated compounds are then introduced into the mass spectrometer, which provides both qualitative (identification based on mass spectrum) and quantitative (based on peak area) information. bevital.nonih.gov

Various derivatization reagents, as mentioned previously, are used to prepare samples for GC-MS analysis. The choice of GC column is also critical for achieving good separation of different SCFAs. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Butyrate Quantification

LC-MS/MS has emerged as a highly sensitive and specific technique for the quantification of sodium butyrate, particularly in complex biological matrices. researchgate.net While direct analysis of underivatized SCFAs by LC-MS is possible, derivatization is often employed to enhance sensitivity and chromatographic performance. frontiersin.orgresearchgate.net

Key aspects of LC-MS/MS for butyrate analysis include:

Derivatization: Reagents like 3-nitrophenylhydrazine (3-NPH) or aniline are used to improve ionization efficiency and provide characteristic fragments for MS/MS detection. frontiersin.orgplos.orgnih.gov

Chromatographic Separation: Reversed-phase liquid chromatography is commonly used to separate the derivatized butyrate from other sample components. plos.org

Tandem Mass Spectrometry (MS/MS): This detection method provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the derivatized butyrate. researchgate.netnih.gov This allows for accurate quantification even at low concentrations. nih.gov

Recent developments have also focused on direct, underivatized analysis of SCFAs by LC-MS/MS, which simplifies sample preparation. researchgate.net These methods often utilize specific columns and mobile phase conditions to achieve adequate separation and sensitivity. researchgate.net

High-Performance Liquid Chromatography (HPLC) with Appropriate Detectors

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is another established method for the analysis of sodium butyrate. While not always as sensitive as MS detection, HPLC offers a robust and reliable alternative.

A study comparing different HPLC columns found that both Phenyl and SunShell columns could successfully separate indoxyl sulfate (B86663) and sodium butyrate, with the Phenyl column providing better resolution. sci-hub.se The choice of mobile phase is crucial for achieving good separation. For the Phenyl column, a mobile phase of ammonium (B1175870) acetate and acetonitrile (B52724) was used, while for the SunShell column, a water and acetonitrile mobile phase was employed. sci-hub.se Detection is typically performed using a UV detector at a wavelength where butyrate or its derivative absorbs light. sci-hub.se

Solid-phase extraction (SPE) is a common sample preparation technique used prior to HPLC analysis to clean up the sample and concentrate the analytes. sci-hub.se

Spectroscopic and Other Biophysical Detection Methods

Spectroscopic techniques offer powerful tools for the identification and quantification of sodium butanoate within complex biological samples. These methods are often non-destructive and provide a wealth of structural and quantitative information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolic Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is a robust and highly reproducible analytical technique for the metabolic profiling of sodium butanoate in biological samples such as feces, blood, and urine. mdpi.comsigmaaldrich.com One of the primary advantages of NMR is its ability to simultaneously detect and quantify a wide range of metabolites in a single, non-destructive experiment with minimal sample preparation. sigmaaldrich.commdpi.com Both proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy are utilized for this purpose.

¹H-NMR spectroscopy is the most commonly used NMR technique in metabolomics due to the high natural abundance and sensitivity of the proton nucleus. oup.com In ¹H-NMR spectra, sodium butanoate gives rise to characteristic signals corresponding to its different proton environments. These signals, or chemical shifts, are measured in parts per million (ppm) relative to a reference standard. nih.gov The typical chemical shifts for the protons in butyrate are well-established, allowing for its unambiguous identification in complex mixtures. biorxiv.org

¹³C-NMR spectroscopy, while less sensitive than ¹H-NMR due to the low natural abundance of the ¹³C isotope, provides valuable complementary information. spandidos-publications.com It is particularly useful for resolving ambiguities that may arise in crowded ¹H-NMR spectra and for providing direct information about the carbon skeleton of the molecule. researchgate.netstemcell.com The chemical shifts in ¹³C-NMR are spread over a much wider range than in ¹H-NMR, which often results in better-resolved spectra with distinct peaks for each carbon atom. spandidos-publications.com Butyrate has been successfully quantified in complex fat blends using ¹³C-NMR by targeting the unique resonances of its carbonyl or α-carbonyl methylene (B1212753) carbons. researchgate.netstemcell.com

The quantitative nature of NMR allows for the determination of the concentration of sodium butanoate in biological samples. oup.com However, the sensitivity of NMR can be a limitation for detecting low-abundance metabolites. mdpi.com Recent advancements in NMR technology, such as new pulse schemes, are continually improving sensitivity and detection limits. mdpi.com

Table 1: Typical ¹H-NMR Chemical Shifts for Butyrate

ProtonsChemical Shift (ppm)Multiplicity
CH₃ (C4)~0.90Triplet (t)
CH₂ (C3)~1.56Sextet or Triplet of Quartets (tq)
CH₂ (C2)~2.15Triplet (t)

Data sourced from representative NMR databases and literature. biorxiv.org Multiplicity describes the splitting pattern of the signal.

Table 2: Typical ¹³C-NMR Chemical Shifts for Butyrate

Carbon AtomChemical Shift (ppm)
C1 (Carbonyl)~170-185
C2~35-42
C3~18-20
C4~13-16

Data sourced from representative NMR databases and literature. biorxiv.orgspandidos-publications.comresearchgate.net The exact chemical shift can vary depending on the solvent and other experimental conditions.

Capillary Electrophoresis (CE) for SCFA Analysis

Capillary Electrophoresis (CE) has emerged as a powerful analytical technique for the separation and quantification of short-chain fatty acids (SCFAs), including sodium butanoate. spandidos-publications.comresearchgate.net This method offers several advantages, such as high separation efficiency, rapid analysis times, low sample and reagent consumption, and the ability to separate structurally similar molecules, including isomers like butyrate and isobutyrate. biorxiv.orgspandidos-publications.comspandidos-publications.com

Since SCFAs like butyrate lack a strong chromophore, direct UV detection is challenging. Therefore, indirect UV detection is commonly employed. dovepress.com This involves adding a chromophoric compound (an indirect probe) to the background electrolyte (BGE). dovepress.com When the non-absorbing analyte ions displace the chromophoric ions of the BGE, a decrease in absorbance is detected. dovepress.com Benzoic acid is a frequently used indirect probe for SCFA analysis by CE. biorxiv.orgdovepress.com

The composition of the BGE is critical for achieving optimal separation. Factors such as pH, the concentration of the indirect probe, and the addition of modifiers are carefully optimized. biorxiv.org For instance, the addition of α-cyclodextrin to the BGE has been shown to be effective for the separation of butyric and isobutyric acid isomers. biorxiv.org The pH of the BGE is typically maintained at a level where the SCFAs are in their anionic (negatively charged) form, allowing them to migrate in the electric field. spandidos-publications.com

CE can also be coupled with mass spectrometry (CE-MS), which combines the high separation efficiency of CE with the sensitive and selective detection capabilities of MS. researchgate.netnih.gov This provides molecular mass information, further enhancing the confidence in analyte identification. nih.gov CE-MS has been successfully applied to the analysis of a wide range of biomolecules. nih.govphysiology.org

The validation of CE methods for SCFA analysis typically involves assessing parameters such as linearity, limits of detection (LOD), limits of quantification (LOQ), precision, and accuracy (recovery). spandidos-publications.comspandidos-publications.com Studies have demonstrated that CE methods can achieve low micromolar detection limits for butyrate, making them suitable for the analysis of biological samples like feces. biorxiv.orgspandidos-publications.com

Table 3: Example of a Validated Capillary Electrophoresis Method for Butyrate Quantification

ParameterValue
Separation Technique Capillary Electrophoresis with Indirect UV Detection
Background Electrolyte 10 mM β-alanine, 10 mM benzoic acid, 4 mM α-cyclodextrin, 0.005% (w/w) polybrene
pH of BGE 5.7
Detection Wavelength 350 nm (reference at 230 nm)
Applied Voltage -20 kV
Limit of Quantification (LOQ) for Butyrate > 8 µM
Linear Range for Butyrate 1 to 6 mmol L⁻¹

Data compiled from published research on CE for SCFA analysis. biorxiv.orgspandidos-publications.comdovepress.com

In Vitro Assay Systems for Functional Characterization (e.g., HDAC inhibition assays, GPCR activation assays)

In vitro assays are indispensable for characterizing the functional activity of sodium butanoate and elucidating its molecular mechanisms of action. These assays allow for the controlled investigation of its effects on specific cellular targets and pathways.

Histone Deacetylase (HDAC) Inhibition Assays

Sodium butanoate is a well-established inhibitor of histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression. spandidos-publications.comspandidos-publications.com HDAC inhibition by sodium butanoate leads to the hyperacetylation of histones, which alters chromatin structure and modulates the transcription of various genes involved in processes such as cell cycle arrest, differentiation, and apoptosis. spandidos-publications.comdovepress.com

The inhibitory activity of sodium butanoate on HDACs can be quantified using in vitro HDAC inhibition assays. These assays typically involve incubating isolated HDAC enzymes or cell lysates containing HDACs with a fluorescently labeled substrate and varying concentrations of the inhibitor (sodium butanoate). The enzymatic activity is measured by monitoring the fluorescence generated upon deacetylation of the substrate. The results are often expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce HDAC activity by 50%.

Studies have shown that sodium butanoate can inhibit the activity of multiple HDACs, particularly class I and II HDACs. waocp.org For example, in vitro experiments have demonstrated that sodium butanoate treatment of various cancer cell lines leads to an increase in histone acetylation and a decrease in the expression of specific HDACs like HDAC1, HDAC2, and HDAC3. waocp.org These assays are crucial for confirming the role of HDAC inhibition in the observed biological effects of sodium butanoate.

G-Protein Coupled Receptor (GPCR) Activation Assays

In addition to its role as an HDAC inhibitor, sodium butanoate also functions as a signaling molecule by activating specific G-protein coupled receptors (GPCRs). The primary GPCRs that are activated by SCFAs, including butyrate, are GPR41 (also known as FFAR3), GPR43 (FFAR2), and GPR109A (HCA2). mdpi.comnih.gov

The activation of these receptors by sodium butanoate can be studied using various in vitro functional assays. These assays are typically performed in cell lines that endogenously express or are engineered to express the GPCR of interest. Upon ligand binding, the activated GPCR initiates downstream signaling cascades, which can be measured. Common readouts for GPCR activation include:

Measurement of second messengers: Activation of GPR41 and GPR43 can lead to changes in intracellular calcium (Ca²⁺) levels and inhibition of cyclic AMP (cAMP) production. mdpi.com These changes can be monitored using fluorescent dyes or luminescence-based biosensors. nih.gov

Reporter gene assays: In this approach, cells are transfected with a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to the signaling pathway activated by the GPCR. An increase in reporter gene expression indicates receptor activation.

Co-immunoprecipitation (Co-IP) assays: These assays can be used to study the interaction of the activated GPCR with downstream signaling partners, such as β-arrestins. oup.com

Research using such assays has shown that butyrate can activate GPR41, GPR43, and GPR109A, although the affinity and downstream effects can vary. mdpi.comnih.gov For instance, some studies indicate that butyrate has a higher affinity for GPR41 compared to GPR43. physiology.org The activation of these receptors by butyrate has been linked to various physiological responses, including the regulation of inflammation and angiogenesis. spandidos-publications.comphysiology.org

Table 4: In Vitro Functional Assays for Sodium Butanoate

Assay TypeTargetPrincipleTypical ReadoutResearch Finding for Sodium Butanoate
HDAC Inhibition Assay Histone Deacetylases (Class I & II)Measures the ability of sodium butanoate to inhibit the enzymatic activity of HDACs using a fluorogenic substrate.IC₅₀ value, level of histone acetylation (e.g., H3K9ac). nih.govConfirmed as a potent HDAC inhibitor; induces hyperacetylation of histones in various cell lines. spandidos-publications.comspandidos-publications.comnih.gov
GPCR Activation Assay (Ca²⁺ Flux) GPR43 (FFAR2)Measures changes in intracellular calcium concentration upon receptor activation using a calcium-sensitive fluorescent dye.Increase in fluorescence intensity.GPR43 couples to Gαq/11, leading to increased intracellular Ca²⁺. physiology.org
GPCR Activation Assay (cAMP) GPR41 (FFAR3), GPR43 (FFAR2)Measures the inhibition of forskolin-stimulated cAMP production upon receptor activation.Decrease in cAMP levels.Both GPR41 and GPR43 couple to Gαi/o, leading to inhibition of adenylyl cyclase and reduced cAMP. mdpi.comnih.gov
Reporter Gene Assay GPR41, GPR43, GPR109AMeasures the expression of a reporter gene linked to a response element for a specific signaling pathway (e.g., NF-κB).Luminescence or colorimetric signal.Activation of these receptors by butyrate can modulate the activity of transcription factors like NF-κB. oup.com

Research Models and Experimental Approaches for Sodium Butyrate Studies

In Vitro Cell Culture Systems

In vitro models are fundamental for investigating the direct cellular and molecular effects of sodium butyrate (B1204436) in a controlled environment. These systems allow for precise manipulation of experimental conditions and high-throughput screening.

Immortalized cell lines are a cornerstone of sodium butyrate research, providing readily available and genetically homogenous populations of cells. Studies have utilized a wide array of cell lines derived from both human and other mammalian tissues to explore the compound's impact on processes like cell proliferation, apoptosis, and differentiation.

In oncology research, colorectal cancer (CRC) cell lines are extensively used. Studies on lines such as HCT116, SW480, HT29, and Caco-2 have consistently shown that sodium butyrate can inhibit cell growth, induce cell cycle arrest, and promote apoptosis. mdpi.comresearchgate.netmdpi.comfrontiersin.org For instance, investigations have demonstrated that sodium butyrate treatment leads to a dose- and time-dependent inhibition of growth in Caco-2 and HT29 cells. nih.govresearchgate.net Similarly, in HCT116 and LoVo CRC cells, sodium butyrate was found to inhibit cell viability and migration while causing cell cycle arrest in the G2/M phase. Beyond colorectal cancer, the effects of sodium butyrate have been characterized in other cancer types. In human breast cancer cell lines (MCF7, T47D, MDA-MB231, and BT20), it exerted a time- and dose-dependent inhibition of growth and induced a G2/M phase block. nih.gov Research on neuroblastoma cells has also indicated that sodium butyrate treatment can lead to cell death and differentiation. nih.gov

Cell LineTissue of OriginKey Research Findings with Sodium Butyrate
HCT116, SW480, HT29, LoVo, Caco-2Human Colorectal CancerInhibition of proliferation, induction of apoptosis, cell cycle arrest, inhibition of migration. mdpi.comresearchgate.netfrontiersin.orgnih.gov
MCF7, T47D, MDA-MB231, BT20Human Breast CancerTime- and dose-dependent growth inhibition, G2/M phase cell cycle block. nih.gov
HEK293Human Embryonic KidneyDose- and time-dependent suppression of cell growth. nih.gov
Neuroblastoma Cell LinesHuman Neural CancerInduction of cell death and "differentiation". nih.gov
Cervix Tumour Cell LinesHuman Cervical CancerDecreased cell proliferation at lower concentrations; cell death at higher concentrations. nih.gov

Primary cell cultures, which are derived directly from tissues and have a finite lifespan, offer a more physiologically relevant model compared to immortalized cell lines. These cells retain many of the characteristics of their tissue of origin. Studies using primary cells have provided insights into how sodium butyrate affects non-cancerous cells and specific cell types within a tissue. For example, research on primary microglial cultures has shown that sodium butyrate can decrease the number of these immune cells of the central nervous system, suggesting a role in modulating neuroinflammation. nih.gov Another study utilized a non-transformed porcine intestinal epithelial cell line (IPEC-J2) to investigate the direct effects of sodium butyrate on enterocytes. The findings indicated that higher concentrations of sodium butyrate inhibited cell proliferation by inducing cell cycle arrest and apoptosis, demonstrating its dose-dependent impact on normal intestinal cell turnover. frontiersin.org Furthermore, sodium butyrate has been shown to enhance the differentiation of human mesenchymal cells towards osteogenic lineages while suppressing adipogenic differentiation. mdpi.com

Primary Cell TypeOrganism of OriginKey Research Findings with Sodium Butyrate
MicrogliaMouseDecreased cell number, suggesting modulation of neuroinflammation. nih.gov
Intestinal Epithelial Cells (IPEC-J2)PigInhibition of proliferation, induction of G0/G1 cell cycle arrest, and apoptosis at high concentrations. frontiersin.org
Human Mesenchymal CellsHumanEnhanced osteogenic differentiation and suppressed adipogenic differentiation. mdpi.com
Human Foreskin Fibroblasts (HFFs)HumanPromotes reprogramming into induced pluripotent stem (iPS) cells. fums.ac.ir

Three-dimensional (3D) culture systems, such as organoids and spheroids, represent a significant advancement over traditional 2D cell culture. These models more accurately replicate the complex cell-cell and cell-matrix interactions of in vivo tissues.

Spheroids, which are 3D cellular aggregates, have been used to study sodium butyrate's effects in a tumor-like microenvironment. Research on CRC spheroids derived from cell lines like HT-29, HCT116, and SW620 has shown that sodium butyrate inhibits spheroid growth, suppresses cancer stem cell markers, and induces differentiation and cell death. tandfonline.comnih.govresearchgate.net In spheroids from cervix tumor cells, sodium butyrate was observed to decrease cell proliferation and, at higher concentrations, cause fragmentation and cell shedding. nih.govnih.gov

Patient-derived organoids (PDOs), which are grown from primary tissues and retain the genetic and phenotypic characteristics of the original tissue, are becoming an invaluable tool. A study using CRC organoids generated from patient tumors found that sodium butyrate inhibited their proliferation and enhanced the efficacy of radiotherapy-induced cell death. researchgate.net This effect was not observed in organoids derived from normal tissue, highlighting a potential cancer-specific action. researchgate.net In another study, RNA-sequencing of CRC organoids treated with sodium butyrate revealed that the compound induces changes in cell adhesion and extracellular matrix organization, potentially mediated through the PI3K-Akt signaling pathway. researchgate.net Research on murine small intestinal organoids has also demonstrated that sodium butyrate can induce the expression of antimicrobial peptides, indicating a role in modulating gut innate immunity. wikipedia.org

3D Model TypeTissue/Cell of OriginKey Research Findings with Sodium Butyrate
Colorectal Cancer Spheroids (HT-29, HCT116, SW620)Human CRC Cell LinesInhibition of spheroid growth, induction of differentiation and apoptosis, suppression of cancer stem cell markers. tandfonline.comnih.govresearchgate.net
Cervix Tumor SpheroidsHuman Cervical Cancer Cell LineDecreased cell proliferation, increased cell shedding and fragmentation. nih.govnih.gov
Patient-Derived Colorectal Cancer OrganoidsHuman CRC TissueInhibition of proliferation, enhancement of radiation-induced cell death. researchgate.net
Murine Small Intestinal OrganoidsMouse Small IntestineInduction of antimicrobial peptide expression. wikipedia.org

Ex Vivo Tissue Explant Systems for Short-Term Physiological Studies

Ex vivo tissue explant systems bridge the gap between in vitro and in vivo research. In this approach, fresh tissue is removed from an organism and maintained in a controlled laboratory environment for short-term studies. This methodology preserves the tissue's native architecture and the complex interactions between different cell types, offering a physiologically relevant context for studying the immediate effects of compounds like sodium butyrate. While specific studies focusing solely on sodium butyrate in mammalian tissue explants are not extensively detailed in the provided search context, this technique is a recognized approach for investigating the impact of short-chain fatty acids on intestinal physiology. For instance, intestinal explants can be used to assess how nutrients and microbial metabolites modulate gut immune responses and barrier function in a setting that closely mimics the in vivo environment. researchgate.net

In Vivo Animal Models

In vivo animal models are indispensable for understanding the systemic biological effects of sodium butyrate, including its absorption, distribution, metabolism, and impact on whole-organism physiology and disease pathology.

Rodent models, particularly mice and rats, are the most widely used in vivo systems for sodium butyrate research due to their genetic and physiological similarities to humans, as well as the availability of well-characterized disease models.

Mouse Models: Mouse models have been instrumental in demonstrating the protective effects of sodium butyrate in a variety of diseases. In the context of colorectal cancer, studies using chemically-induced (e.g., with 1,2-dimethylhydrazine) and xenograft models have shown that sodium butyrate can prevent tumorigenesis and reduce tumor growth. tandfonline.comresearchgate.netnih.gov In models of inflammatory bowel disease, sodium butyrate ameliorated inflammatory responses and helped maintain intestinal barrier integrity. nih.gov Its systemic metabolic effects have been studied in mice with high-fat diet-induced steatohepatitis, where it was found to attenuate liver damage and improve gut microbiota composition. nih.gov Further research in mouse models has shown that sodium butyrate can alleviate diabetic retinopathy, nih.gov exert neuroprotective effects in models of Parkinson's disease by modulating the gut-brain axis, mdpi.comnih.gov and beneficially alter gut microbiota in a lupus-like model. frontiersin.orgresearchgate.net

Rat Models: Rat models have also provided crucial insights into the systemic effects of sodium butyrate. In a rat model of cardiac hypertrophy, sodium butyrate treatment reduced hypertrophic indices and improved heart function. nih.gov Neurological and behavioral studies in rats have shown that sodium butyrate can reverse hyperactivity and mitochondrial dysfunction in an animal model of mania. researchgate.netnih.gov In models of intestinal injury induced by lipopolysaccharides, sodium butyrate was found to alleviate damage, reduce inflammation, and help restore the balance of the gut microbiota. rsc.org Furthermore, in a rat model of large bowel cancer, dietary supplementation that stimulated butyrate production was associated with a significant decrease in tumor incidence and number. oup.com

Rodent ModelDisease/Condition InvestigatedKey Research Findings with Sodium Butyrate
Mouse Colorectal Cancer (chemically-induced, xenograft)Reduced incidence of tumorigenesis, inhibited tumor growth. tandfonline.comresearchgate.netnih.gov
Mouse Inflammatory Bowel Disease (TNBS-induced)Ameliorated inflammatory response and intestinal barrier dysfunction. nih.gov
Mouse Steatohepatitis (high-fat diet-induced)Attenuated liver injury, improved gut microbiota. nih.gov
Mouse Parkinson's Disease (MPTP- and 6-OHDA-induced)Improved motor function, reduced dopaminergic neuron death, modulated gut-brain axis inflammation, reduced pain and mood-related behaviors. mdpi.comnih.gov
Mouse Systemic Lupus Erythematosus (MRL/lpr mice)Ameliorated gut microbiota dysbiosis. frontiersin.orgresearchgate.net
Mouse Diabetic Retinopathy (STZ-induced)Alleviated retinal thinning, improved visual function, enhanced intestinal barrier. nih.gov
Rat Cardiac Hypertrophy (PAAC-induced)Reduced hypertrophic indices, improved hemodynamic functions. nih.gov
Rat Mania (d-amphetamine-induced)Reversed hyperactivity and mitochondrial dysfunction in the brain. researchgate.netnih.gov
Rat Intestinal Injury (LPS-induced)Alleviated intestinal villus injury and inflammation, restored microbiota balance. rsc.org
Rat Large Bowel CancerDecreased tumor incidence and number. oup.com

Non-Mammalian Models (e.g., zebrafish, C. elegans, Drosophila) for Genetic and Developmental Studies

Non-mammalian models offer powerful systems for dissecting the genetic and developmental effects of sodium butyrate due to their rapid life cycles, genetic tractability, and optical transparency.

Zebrafish (Danio rerio)

The zebrafish model is particularly useful for studying the developmental and immunomodulatory effects of sodium butyrate. Studies have shown that immersion in butyrate can exert anti-inflammatory effects in zebrafish larvae by reducing the recruitment of neutrophils and pro-inflammatory macrophages to wound sites. plos.orgnih.gov This response highlights a conserved anti-inflammatory mechanism of butyrate across vertebrates. plos.org Research has also assessed the protective effects of sodium butyrate on larval zebrafish subjected to lethal endotoxin (B1171834) challenges. Pre-treatment with sodium butyrate significantly increased survival and down-regulated the expression of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α), suggesting its potential to bolster the innate immune response during development. researchgate.net Furthermore, dietary supplementation with sodium butyrate in adult zebrafish has been shown to attenuate the expression of pro-inflammatory markers in response to bacterial challenges. nih.gov

Caenorhabditis elegans (C. elegans)

The nematode C. elegans is a valuable tool for investigating the effects of sodium butyrate on lifespan, metabolism, and neuroprotection. Research has demonstrated that sodium butyrate can extend the lifespan of C. elegans. researchgate.netfrontiersin.org This effect is linked to its role as a histone deacetylase (HDAC) inhibitor. researchgate.net Studies using C. elegans models of neurodegenerative diseases have shown that butyrate can suppress the aggregation of toxic proteins associated with these conditions. ashpublications.org For instance, butyrate can rescue muscle pathology in a C. elegans model of oculopharyngeal muscular dystrophy. nih.gov The simple nervous system and well-defined genetics of C. elegans allow for the elucidation of specific pathways through which butyrate exerts its protective effects, often involving stress response and proteostasis mechanisms. researchgate.netashpublications.org

Drosophila melanogaster

The fruit fly, Drosophila melanogaster, has been utilized to explore the long-term and developmental impacts of sodium butyrate. Dietary supplementation with sodium butyrate during the larval stage can lead to a significant increase in the average and maximum lifespan of adult male flies. researchgate.net This suggests that butyrate exposure during development can induce lasting epigenetic changes. researchgate.netnih.gov Multi-omics studies in Drosophila have revealed that sodium butyrate can significantly alter host gene expression patterns, impacting key biological processes such as metabolism, immune response, and development. researchgate.net These studies, which can be conducted in both conventional and sterile (axenic) flies, help to distinguish between the direct effects of butyrate on the host and its indirect effects via modulation of the gut microbiome. researchgate.net

Genetic Manipulation Techniques (e.g., gene knockouts/knock-ins, conditional models) to Elucidate Butyrate Pathway Components

Genetic manipulation techniques are crucial for identifying and validating the molecular targets and pathways through which sodium butyrate exerts its effects. As butyrate's primary mechanism involves the inhibition of host enzymes like histone deacetylases (HDACs), many genetic studies focus on manipulating these targets rather than butyrate's own metabolic pathway within the host.

Gene Knockout and Knockdown Studies

Gene knockout and knockdown approaches have been instrumental in confirming the role of specific HDACs as targets of sodium butyrate. In C. elegans, RNA interference (RNAi) has been used to knock down the expression of specific HDACs. Studies have shown that knockdown of hda-2 and hda-3 increases lifespan, and that sodium butyrate treatment does not further extend the lifespan of these worms, indicating that butyrate's longevity effects are mediated through the inhibition of these specific HDACs. researchgate.net In cancer cell lines, siRNA-mediated knockdown of HDAC8 has been shown to inhibit cancer cell proliferation, an effect that is mimicked by sodium butyrate treatment. nih.gov This demonstrates that HDAC8 is a key component in the pathway of butyrate-induced cell death. nih.gov

Furthermore, genetic manipulation in butyrate-producing bacteria, such as Clostridium butyricum, has been used to elucidate the butyrate formation pathway itself. Using the ClosTron gene knockout system, researchers have inactivated genes like hbd (3-hydroxybutyryl-CoA dehydrogenase), which eliminates the butyrate formation pathway and allows for the study of its metabolic consequences, such as shifts in the production of other metabolites like ethanol (B145695) and H₂. wikipedia.org

Conditional Models and Overexpression

While specific conditional knockout models for butyrate pathway components in vertebrates are less commonly described, the principle is applied by studying the downstream effects of butyrate on signaling pathways where components can be conditionally manipulated. For example, butyrate is known to affect the PI3K/Akt and Wnt signaling pathways, which are often studied using conditional knockout or knock-in models to understand their role in cancer and development. uni-rostock.de Overexpression of GPR109a, a receptor for butyrate, in cancer cells leads to apoptosis when an activator is added, confirming it as a key component in mediating butyrate's anti-cancer effects. uni-rostock.de These genetic tools allow researchers to dissect the complex, pleiotropic effects of butyrate by isolating the function of individual components within the broader signaling networks it influences.

Omics Technologies Integration

The integration of various "omics" technologies has revolutionized the study of sodium butyrate, providing a holistic view of its impact on cellular and organismal systems. These high-throughput methods allow for the comprehensive analysis of genes, proteins, metabolites, and epigenetic modifications, revealing the complex network of interactions that underlie butyrate's biological functions.

Transcriptomics (RNA-Seq, Microarray) for Gene Expression Profiling

Transcriptomics technologies, such as RNA sequencing (RNA-Seq) and DNA microarrays, are widely used to create global profiles of gene expression changes induced by sodium butyrate. These studies have consistently shown that butyrate alters the expression of thousands of genes involved in critical cellular processes. aging-us.comnih.gov

In various cell types, including cancer cells and normal bovine cells, RNA-Seq analysis has revealed that sodium butyrate treatment leads to significant differential expression of genes related to the cell cycle, DNA replication, apoptosis, and immune responses. frontiersin.orgaging-us.comnih.gov For example, a study on colorectal cancer cells identified 7,192 differentially expressed genes following sodium butyrate treatment. aging-us.com Gene Ontology and pathway analysis of these genes showed enrichment in pathways like cell cycle regulation and DNA mismatch repair, providing a molecular basis for butyrate's anti-proliferative effects. aging-us.com Similarly, microarray analyses have identified the downregulation of genes associated with cytokine signaling and the upregulation of metastasis-suppressor genes, explaining butyrate's anti-inflammatory and anti-metastatic properties. researchgate.netfrontiersin.org

Model SystemTechnologyKey Findings
Human Colorectal Cancer CellsRNA-Seq5720 genes upregulated, 1472 genes downregulated. aging-us.com
Human Colorectal Cancer CellsRNA-Seq1337 genes upregulated, 1110 genes downregulated. aging-us.com
Bovine Epithelial CellsRNA-SeqApproximately 11,408 genes significantly impacted. nih.gov
Human Lung Carcinoma CellsMicroarray32 genes upregulated (≥2-fold), 66 genes downregulated (≥3-fold). researchgate.net
Butyrate-Resistant Colorectal Carcinoma CellsMicroarrayOverexpression of genes like IFI27, FOXQ1, and SLC2A3 associated with resistance.

Proteomics (Mass Spectrometry-based) for Protein Abundance and Post-Translational Modifications

Mass spectrometry-based proteomics enables the large-scale identification and quantification of proteins and their post-translational modifications (PTMs) in response to sodium butyrate. This approach is critical for understanding how changes in gene expression translate into functional changes at the protein level.

Studies have used techniques like 2-D electrophoresis combined with MALDI-TOF mass spectrometry to identify proteins that are differentially expressed or modified after butyrate treatment. uni-rostock.de In one study on leukemia cells, proteomics revealed altered expression of several proteins, including heat shock proteins (HSP90, HSP70) and components of the chaperonin system, which are linked to butyrate's anti-proliferative effects. uni-rostock.de

A key application of proteomics in butyrate research is the analysis of PTMs, particularly lysine (B10760008) acetylation. As a potent HDAC inhibitor, butyrate leads to global changes in protein acetylation. Quantitative acetylomic analysis using mass spectrometry has identified hundreds of up- and down-regulated acetylation sites on numerous proteins following butyrate treatment. These modified proteins are often enriched in crucial cellular machinery, such as components involved in transcription and translation, providing direct evidence for how butyrate modulates cellular functions at a molecular level.

Model SystemTechnologyKey Findings on Protein Abundance and PTMs
Chronic Myelogenous Leukemia Cells (K562)2-D Electrophoresis, MALDI-TOF MSAltered expression of HSP90, HSP70, p23, cyclophilin A, prefoldin2. uni-rostock.de
Streptomyces olivaceusLC-MS/MS218 up-regulated acetylation sites on 190 proteins; 411 down-regulated sites on 310 proteins.
CHO and Hybridoma Cells2-D Gel ElectrophoresisChanges in proteins involved in processing, secretion, and redox activity. frontiersin.org

Metabolomics for Global Metabolic Pathway Analysis

Metabolomics provides a snapshot of the small-molecule metabolites present in a biological system, offering insights into the functional state of metabolic pathways. Global metabolomics approaches, typically using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), have been employed to understand how sodium butyrate influences cellular metabolism.

In studies with lactating goats, metabolomics revealed that a diet supplemented with sodium butyrate led to significant changes in the liver metabolome. Pathway analysis identified the activation of the pentose (B10789219) phosphate (B84403) pathway, glycerophospholipid metabolism, and unsaturated fatty acid synthesis. These findings were correlated with changes in the expression of key lipogenic enzymes, demonstrating how butyrate can modulate metabolic function to impact physiological outcomes. Integrated transcriptomic and metabolomic analyses in microorganisms like Rhodotorula glutinis have shown that sodium butyrate exposure leads to changes in amino acid metabolism, oxidative stress, and energy metabolism, which are linked to enhanced production of valuable secondary metabolites like carotenoids.

Epigenomics (ChIP-Seq, ATAC-Seq, Whole-Genome Bisulfite Sequencing) for Chromatin Accessibility and DNA Methylation

Epigenomic techniques are fundamental to understanding sodium butyrate's primary mechanism of action as an epigenetic modifier.

ChIP-Seq (Chromatin Immunoprecipitation Sequencing) has been extensively used to map the genome-wide locations of histone modifications. Following butyrate treatment, ChIP-Seq analyses consistently show a global increase in histone acetylation, particularly at H3K9 and H3K27. ashpublications.orgnih.gov These acetylation marks are strongly correlated with active transcription and are often found enriched in the promoter regions of genes. ashpublications.org ChIP-Seq has revealed that butyrate-induced acetylation changes the sequence-based binding preference of histone H3, providing a mechanism for the regulation of gene expression. ashpublications.org

ATAC-Seq (Assay for Transposase-Accessible Chromatin with Sequencing) measures chromatin accessibility across the genome. Contrary to the expectation that HDAC inhibition would lead to widespread opening of chromatin, ATAC-Seq studies have revealed a more complex picture. In colon cancer cells, butyrate treatment leads to distinct temporal changes, with many regions becoming less accessible. wikipedia.org These "closed" regions are often enriched in distal enhancer areas and transcription factor binding motifs. wikipedia.org In bovine cells, ATAC-seq identified over 21,000 differentially accessible regions after butyrate treatment, mostly in distal intergenic regions, introns, and promoters, highlighting the dynamic nature of chromatin remodeling induced by butyrate.

Whole-Genome Bisulfite Sequencing (WGBS) allows for the base-resolution analysis of DNA methylation patterns. While butyrate is primarily known as an HDAC inhibitor, it can also influence DNA methylation. An integrative analysis combining WGBS and RNA-Seq in bovine skeletal muscle satellite cells showed that sodium butyrate treatment inhibited the expression of DNA methyltransferases (DNMT1, DNMT3A) and promoted the expression of demethylases (TET1, TET2, TET3). This led to the identification of 4,292 differentially methylated regions (DMRs), which were enriched in pathways crucial for muscle development, demonstrating that butyrate's epigenetic influence extends beyond histone acetylation to include the modulation of DNA methylation.

Bioinformatics and Computational Modeling Approaches in Sodium Butyrate Research

Bioinformatics and computational modeling have emerged as indispensable tools in the study of sodium;butanoate, providing powerful means to dissect its molecular mechanisms, predict its biological effects, and analyze complex datasets generated from high-throughput experimental techniques. These in silico approaches complement traditional wet-lab research by offering insights into the intricate interactions of this compound with cellular components and its influence on biological systems.

One of the key applications of computational modeling in this compound research is molecular docking . This technique predicts the preferred orientation of a small molecule when it binds to a larger molecule, such as a protein, to form a stable complex. For instance, molecular docking studies have been employed to investigate the interaction between this compound and various protein targets. A study exploring the mechanism of this compound against radiation-induced lung injury in non-small cell lung cancer performed molecular docking with five core target genes. The results revealed that the binding energies were all less than 0 kcal/mol, indicating spontaneous binding. researchgate.net Specifically, the binding energy for AKT1 was -5.7 kcal/mol, for TP53 it was -3.42 kcal/mol, for NOTCH1 it was -3.9 kcal/mol, for SIRT1 it was -5.28 kcal/mol, and for PTEN it was -4.2 kcal/mol, with the strongest affinity observed for AKT1. researchgate.net Another study investigating the effect of this compound on the expression of the HDAC8 gene in colorectal cancer cell lines performed molecular docking of this compound with the LHX1 transcription factor. nih.gov The results showed that this compound interacted with LHX1 at the lowest energy levels, suggesting a strong binding affinity. nih.gov Similarly, a study on the role of this compound in necroptosis in intestinal epithelial cells found that it binds well to the target protein E2F1 with a binding energy score of -6.07 kcal/mol. nih.gov

Interactive Data Table: Molecular Docking of this compound with Protein Targets

Target ProteinPredicted Binding Affinity (kcal/mol)Interacting Amino Acid ResiduesReference
AKT1-5.7Not specified researchgate.net
TP53-3.42Not specified researchgate.net
NOTCH1-3.9Not specified researchgate.net
SIRT1-5.28Not specified researchgate.net
PTEN-4.2Not specified researchgate.net
LHX1Lowest energy levelsG182, P183, R184, T185, I187, V223, V226, W227, N230, R210, Q225, Q229, R232, K204 nih.govresearchgate.net
E2F1-6.07Not specified nih.gov

Multi-omics data analysis represents another critical area where bioinformatics is applied to this compound research. This involves the integration and analysis of large datasets from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of the cellular response to this compound. For example, transcriptomic analysis of colorectal cancer organoids treated with this compound revealed that it significantly affects gene expression related to cell adhesion, cell-cell signaling, and extracellular matrix organization. nih.gov Upregulation of ITGB7 and ITGA2B expression was significantly associated with cell death induced by this compound. nih.gov In another study on colorectal cancer cells, this compound was found to induce differential expression of 113 miRNAs and 2,447 protein-coding genes. nih.gov Proteomic analyses have also shed light on the effects of this compound. In HT29 colorectal cancer cells, proteomic analysis identified that this compound influences processes such as the remodeling of the actin cytoskeleton and inhibition of protein biosynthesis. uab.edu

Interactive Data Table: Examples of Genes and Proteins Differentially Expressed in Response to this compound in Colorectal Cancer Cells

MoleculeChange in ExpressionFold Change/SignificanceCell LineReference
ITGB7UpregulatedSignificantly associated with cell deathColorectal Cancer Organoids nih.gov
ITGA2BUpregulatedSignificantly associated with cell deathColorectal Cancer Organoids nih.gov
miR-139Inducedp = 0.0053HCT116 nih.gov
miR-542Inducedp = 0.0065HCT116 nih.gov
EIF4G2Decreasedp = 0.0022HCT116 nih.gov
BIRC5Decreasedp < 0.0001HCT116 nih.gov
Cyclin D1ReducedDose-dependentHT29 nih.gov
p53ReducedDose-dependentHT29 nih.gov
p21waf1/cip1Sustained synthesisNot specifiedHT29 nih.gov
PCNADecreasedDose-dependentHCT-116 mdpi.com
Ki-67DecreasedDose-dependentHCT-116 mdpi.com
BAXUpregulatedDose-dependentHCT-116 mdpi.com
CASP3UpregulatedDose-dependentHCT-116 mdpi.com
BCL-2DownregulatedDose-dependentHCT-116 mdpi.com
MCL-1DownregulatedDose-dependentHCT-116 mdpi.com

Furthermore, bioinformatics plays a crucial role in analyzing the impact of this compound on the gut microbiota . Techniques like 16S rRNA gene sequencing generate vast amounts of data on the composition of microbial communities. Bioinformatics pipelines are then used to process this data, identify the different bacterial taxa present, and determine their relative abundances. Studies have shown that this compound supplementation can alter the gut microbiota by increasing the abundance of butyrate-producing bacteria. nih.gov For instance, in patients with inflammatory bowel disease, this compound was found to increase bacteria capable of producing short-chain fatty acids, such as Lachnospiraceae in ulcerative colitis patients and Butyricicoccus in Crohn's disease patients. nih.gov

Interactive Data Table: Changes in Gut Microbiota Composition in Response to this compound

Bacterial TaxonChange in Relative AbundanceCondition/ModelReference
LachnospiraceaeIncreasedUlcerative Colitis Patients nih.gov
ButyricicoccusIncreasedCrohn's Disease Patients nih.gov

Finally, machine learning approaches are increasingly being utilized to build predictive models based on complex biological data. In the context of this compound, machine learning models have been developed to predict butyrate production by microbial consortia. researchgate.net These models use genomic and metabolic information from different bacteria to predict how they will interact to produce butyrate. One study demonstrated that a machine learning approach could predict butyrate production with a Pearson correlation coefficient exceeding 0.75 for consortia of two bacteria. researchgate.net Another study using deep learning and machine learning algorithms successfully predicted major butyrate-producing bacterial genera from digital images of fecal smears with an area under the curve (AUC) of 0.75. nih.gov

Interactive Data Table: Performance of Machine Learning Models in Predicting Butyrate Production

Machine Learning ModelPerformance MetricValueContextReference
Random Forest, XGBoost, etc.Pearson Correlation Coefficient> 0.75Prediction of butyrate production by two-bacteria consortia researchgate.net
Deep Learning/Machine LearningArea Under the Curve (AUC)0.75Prediction of major butyrate producer functional groups from fecal smear images nih.gov
Deep Learning/Machine LearningArea Under the Curve (AUC)> 0.80Prediction of specific butyrate-producing genera (e.g., Coprococcus, Ruminococcus) nih.gov
XGBoostPearson Correlation Coefficient0.738 (p=0.010)Prediction of butyrate production in two-bacteria consortia (validation dataset) nih.gov
MICOMPearson Correlation Coefficient0.960 (p<0.001)Prediction of butyrate production in three-bacteria consortia (validation dataset) nih.gov

Emerging Research Frontiers and Future Directions in Sodium Butyrate Research

Elucidation of Novel Molecular Targets and Interaction Partners

While historically known as a histone deacetylase (HDAC) inhibitor, recent research is uncovering a broader range of molecular targets for sodium butyrate (B1204436). mdpi.comadvms.pl This expansion of known interactions is critical for a comprehensive understanding of its pleiotropic effects.

One area of intense investigation is the identification of non-histone protein targets. For instance, studies have shown that sodium butyrate can influence the activity of transcription factors like Sp1, leading to altered gene expression. advms.pl Another novel molecular target identified is the Dynamin-related protein 1 (DRP1), where sodium butyrate was found to down-regulate its expression and mitochondrial translocation, thereby inducing mitochondrial fusion and apoptosis in colorectal cancer cells. nih.gov Furthermore, research suggests that the LIM Homeobox 1 (LHX1) transcription factor is a target, with sodium butyrate binding to it and inhibiting its function, which in turn decreases the transcription of the HDAC8 gene. researchgate.net

Beyond direct protein binding, the interaction of sodium butyrate with cellular signaling pathways is a key focus. It has been shown to modulate pathways such as the LKB1/AMPK signaling pathway to promote autophagy. mdpi.com In the context of inflammation, TGR5, a G protein-coupled receptor, has been identified as a potential target, with sodium butyrate regulating macrophage polarization through the TGR5/β-arrestin2 pathway. nih.gov The compound also up-regulates signals of death ligand-induced apoptosis by modulating death receptors like TNF-R1, TNF-R2, and Fas-R/CD95. advms.pl

Structure-Activity Relationship (SAR) Studies of Butyrate Analogs and Derivatives

To overcome some of the limitations of sodium butyrate, such as its unpleasant odor and rapid absorption in the upper gastrointestinal tract, researchers are actively developing and evaluating synthetic analogs and derivatives. researchgate.netcambridge.org These studies aim to enhance its therapeutic efficacy, stability, and target specificity.

Structure-activity relationship (SAR) studies have been instrumental in identifying key structural features required for biological activity. For example, research on a series of butyrate analogs in colorectal cancer cells revealed that the absence of substitutions at the 2- and 3-positions of the carboxylate backbone is crucial for its apoptotic properties. cambridge.org In one study of 32 analogs, only four—4-benzoylbutyrate, 3-benzoylpropionate, 4-(4-nitrophenyl)butyrate, and 3-(4-fluorobenzoyl)propionate—showed biological effects comparable to butyrate in HCT-116 colorectal cancer cells. nih.gov Another study examining 26 analogues found that propionate, 4-benzoylbutyrate, 4-(4-aminophenyl)butyrate, and benzyloxyacetate had similar effects to butyrate in HT-29 cells. nih.gov

Butyrate derivatives such as tributyrin (B1683025) and monobutyrin have also been investigated. mdpi.comcambridge.org Tributyrin, a prodrug of butyric acid, has shown promise as a potent anti-cancer agent. cambridge.org In porcine cell models, monobutyrin demonstrated similar in vitro properties to butyric acid in enhancing intestinal barrier integrity. mdpi.com Odorless and structurally rigid analogs like 4-phenylbutyrate (B1260699) and α-methylhydrocinnamate have also been shown to be effective in inducing host defense peptide expression. plos.org

Analog/DerivativeKey FindingCell Line/ModelReference
4-benzoylbutyrateExhibited comparable biological effects to butyrate.HCT-116 colorectal cancer cells nih.gov
3-benzoylpropionateShowed similar biological effects to butyrate.HCT-116 colorectal cancer cells nih.gov
PropionateDemonstrated comparable effects to butyrate.HT-29 colorectal cancer cells nih.gov
TributyrinConsidered a promising butyric acid prodrug for chemoprevention.Rat hepatocarcinogenesis model cambridge.org
MonobutyrinIncreased transepithelial electrical resistance (TEER) in porcine enterocytes, indicating enhanced barrier integrity.IPEC-J2 porcine enterocyte cell line mdpi.com

Investigation of Synergistic Interactions with Other Biological Modulators

A significant frontier in sodium butyrate research is its use in combination with other therapeutic agents to enhance efficacy and overcome drug resistance. Studies are exploring synergistic interactions with conventional chemotherapeutics, immunotherapies, and other bioactive compounds.

In oncology, sodium butyrate has been shown to potentiate the effects of several anticancer drugs. For instance, it can enhance the efficacy of cisplatin (B142131) in gastric cancer cells by increasing apoptosis through the mitochondrial pathway. frontiersin.org Similarly, it has a synergistic effect with oxaliplatin (B1677828) in colorectal cancer, inhibiting cell proliferation and invasion. nih.gov Research has also indicated that butyrate can promote the effects of 5-fluorouracil (B62378) on cancerous colonocytes. nih.gov Furthermore, the combination of dexamethasone (B1670325) and sodium butyrate has demonstrated strong synergistic antiproliferative activity against gastric adenocarcinoma cells. frontiersin.orgnih.gov

The interaction with immunomodulatory agents is another promising area. Butyrate can promote the anti-tumor immunity of CD8+ T cells. nih.gov There is also emerging evidence for combining sodium butyrate with immunotherapy in glioma, potentially by modulating the tumor microenvironment and gut microbiota. frontiersin.org Beyond cancer, in the context of type 2 diabetes, combining sodium butyrate with prebiotic fibers has shown potential in improving glycemic control. researchgate.net

Role of Sodium Butyrate in Non-Mammalian Biological Systems

The influence of sodium butyrate extends beyond human and mammalian physiology, with growing research into its effects on other biological systems, including veterinary science, microbial ecology, and plant physiology.

In veterinary science , sodium butyrate is increasingly used as a feed additive in livestock production, particularly for poultry and rabbits. ipb.ac.idfrontiersin.org It has been shown to improve gut health, enhance nutrient digestibility, and boost the immune system, leading to better growth performance and feed efficiency. researchgate.netipb.ac.idfrontiersin.org In calves, dietary supplementation with sodium butyrate promotes the development of the gastrointestinal tract. researchgate.net For broiler chickens, it has been found to enhance intestinal morphology and modulate the gut microbiota. frontiersin.org In lambs, supplementation has been linked to improved growth performance and intestinal development. frontiersin.orgnih.gov

In microbial ecology , sodium butyrate plays a crucial role as a key metabolite produced by gut bacteria. frontiersin.orgnih.gov Research is exploring how its supplementation can modulate the composition and function of the gut microbiota. For example, sodium butyrate has been shown to correct gut microbiota dysbiosis induced by a high-fat diet in mice and increase the abundance of beneficial, butyrate-producing bacteria. nih.gov It can also inhibit the growth of harmful bacteria while promoting the proliferation of beneficial ones. frontiersin.org

The role of sodium butyrate in plant physiology is a less explored but emerging area of research.

Development of Advanced Research Tools and Delivery Systems for Targeted In Vitro and In Vivo Studies

A major challenge in translating the therapeutic potential of sodium butyrate is its rapid absorption in the upper gastrointestinal tract and its unpleasant odor. researchgate.net To address this, significant research efforts are focused on developing advanced delivery systems to ensure targeted release and improve bioavailability.

Recent innovations include encapsulation techniques, such as microencapsulation, and the use of nanoparticles. marketresearchintellect.commdpi.com Coated sodium butyrate, often using fat or starch, is designed to provide a slow release in the intestine, leading to a more stable effect. frontiersin.org Liposomal and nanoparticle-based delivery systems are also being developed to protect the butyrate from degradation and facilitate controlled, targeted delivery. wbcil.com Butyrylated starch is another novel approach, being resistant to digestion in the small intestine and releasing butyrate in the colon through the action of bacterial enzymes. mdpi.com

In addition to advanced delivery systems, the development of sophisticated research tools is crucial for in-depth in vitro and in vivo studies. These include advanced cell culture models and analytical techniques to precisely measure the effects of sodium butyrate and its derivatives on cellular and molecular processes.

Delivery SystemDescriptionAdvantageReference
Coated Sodium ButyrateSodium butyrate coated with materials like fat or starch.Reduces odor and allows for slow, sustained release in the intestine. frontiersin.org
Liposomal FormulationsEncapsulation of sodium butyrate within lipid vesicles (liposomes).Protects from degradation, improves absorption, and allows for controlled and targeted delivery. wbcil.com
Nanoparticle-based SystemsUtilization of nanoparticles to carry and deliver sodium butyrate.Enhances stability and targeted release in the gastrointestinal tract. marketresearchintellect.com
Butyrylated StarchStarch chemically modified with butyrate groups.Resistant to amylase in the small intestine, delivering butyrate directly to the colon for release by bacterial esterases. mdpi.com

Integration with Systems Biology and Network Analysis for Holistic Understanding

To unravel the complex and multifaceted effects of sodium butyrate, researchers are increasingly turning to systems biology approaches. By integrating large-scale datasets from genomics, transcriptomics, proteomics, and metabolomics, a more holistic understanding of its mechanism of action can be achieved.

Network analysis, a key tool in systems biology, is being used to identify key genes, proteins, and pathways that are modulated by sodium butyrate. For instance, integrative transcriptomic network analysis of butyrate-treated colorectal cancer cells has helped to identify crucial miRNA-mRNA interactions and signaling pathways that contribute to its anticancer effects. nih.govresearchgate.net Protein-protein interaction (PPI) network analysis has been employed to pinpoint key differentially expressed genes in muscle and adipose tissues of pigs following sodium butyrate infusion. mdpi.com

These systems-level analyses can reveal novel connections and regulatory hubs that might be missed by traditional, single-target approaches. For example, pathway analysis has shown that sodium butyrate treatment in diabetic nephropathy models modulates mRNAs and their downstream pathways, particularly those related to antigen processing and presentation. portlandpress.com By constructing and analyzing these complex interaction networks, researchers can generate new hypotheses and identify novel therapeutic targets.

Conclusion

Synthesis of Key Research Findings on Sodium Butyrate's Mechanisms and Roles

Sodium butanoate, the sodium salt of butyric acid, is a short-chain fatty acid with significant and multifaceted roles in cellular and physiological processes. A primary mechanism of its action is the inhibition of histone deacetylases (HDACs), which leads to the hyperacetylation of histones. plos.orgmdpi.comnih.govstemcell.comstemcell.com This epigenetic modification alters chromatin structure, making it more accessible to transcriptional machinery and thereby modulating the expression of a wide array of genes. mdpi.comphysiology.org This fundamental mechanism underpins many of sodium butyrate's observed effects on cell proliferation, differentiation, and apoptosis. stemcell.comnih.gov

Research has consistently demonstrated that sodium butyrate (B1204436) can inhibit the proliferation of various cell types, including cancer cells, often by inducing cell cycle arrest. mdpi.comnih.govmdpi.com For instance, it has been shown to decrease the expression of key cell cycle regulators like cyclin A2 and cyclin B1. mdpi.com Concurrently, sodium butyrate promotes cellular differentiation in several lineages. stemcell.complos.org For example, it can enhance osteogenic differentiation while suppressing adipogenic differentiation in mesenchymal stem cells and promote the differentiation of stem cells into smooth muscle cells. stemcell.complos.org Furthermore, sodium butyrate is a potent inducer of apoptosis, or programmed cell death, in cancer cells through both p53-dependent and independent pathways. mdpi.complos.orgsigmaaldrich.com It can upregulate pro-apoptotic proteins like BAX and downregulate anti-apoptotic proteins such as BCL-2. mdpi.com

Beyond its intracellular effects as an HDAC inhibitor, sodium butyrate also functions as a signaling molecule by activating specific G-protein coupled receptors (GPCRs), notably GPR41 (FFAR3), GPR43 (FFAR2), and GPR109A. mdpi.commdpi.com This signaling pathway is crucial for its immunomodulatory and anti-inflammatory effects, particularly in the gut. mdpi.com By activating these receptors, butyrate helps to maintain gut barrier integrity and regulate immune homeostasis. mdpi.com

In the context of gut health, sodium butyrate is a primary energy source for colonocytes, the epithelial cells of the colon. mdpi.comfrontiersin.org Its production by gut microbiota through the fermentation of dietary fibers is essential for maintaining a healthy gut environment. mdpi.comfrontiersin.org Sodium butyrate strengthens the intestinal barrier, reduces inflammation, and influences the composition of the gut microbiota itself. mdpi.comeuropeanreview.orgmdpi.com The communication between the gut and the brain, known as the gut-brain axis, is also significantly influenced by sodium butyrate. It has been shown to have neuroprotective effects and can modulate neuroinflammation, partly through its HDAC inhibitory activity and GPCR signaling in the brain. mdpi.comdrkarafitzgerald.com

Persistent Knowledge Gaps and Future Research Priorities in Fundamental Biology

Despite significant advances in understanding the roles of sodium butyrate, several knowledge gaps remain. A key area for future research is to further elucidate the precise molecular mechanisms that differentiate its effects as an HDAC inhibitor versus a GPCR ligand. frontiersin.org While it is known that both pathways are important, the specific contexts in which one dominates over the other, and how they interact, are not fully understood. frontiersin.org The downstream targets of butyrate-induced histone acetylation and the full spectrum of genes it regulates require more comprehensive investigation across different cell types and physiological conditions. stemcell.comphysiology.org

The intracellular metabolism and trafficking of butyrate also present unanswered questions. While it is known to be a primary energy source for colonocytes, the detailed dynamics of its transport into and within the cell, and its metabolic fate beyond beta-oxidation in various cell types, need further clarification. researchgate.net Understanding how butyrate is distributed and utilized at the subcellular level will provide deeper insights into its diverse biological functions.

Another critical area of inquiry is the context-dependent nature of butyrate's effects. The reasons why butyrate promotes differentiation in some stem cells while inducing apoptosis in cancer cells are not entirely clear. stemcell.complos.org Investigating the cellular and molecular determinants that dictate these differential outcomes is a priority. This includes understanding how the metabolic state of a cell influences its response to butyrate. europeanreview.org

Furthermore, while the influence of butyrate on the gut-brain axis is increasingly recognized, the specific neural circuits and molecular pathways through which it exerts its effects on the central nervous system require more detailed mapping. mdpi.combiorxiv.org The long-term consequences of modulating butyrate levels on brain function and behavior are also an important area for future studies. The mechanisms by which systemic butyrate crosses the blood-brain barrier and its specific targets within the brain are not fully characterized. biorxiv.org

Broader Implications for Advancing Understanding in Biological Science and Biotechnology

The study of sodium butanoate has profound implications for advancing our fundamental understanding of key biological processes. Its role as an epigenetic modulator has made it a valuable tool for probing the relationship between chromatin structure, gene expression, and cellular phenotype. stemcell.comresearchgate.net Research on butyrate continues to provide critical insights into the mechanisms of gene regulation, cellular differentiation, and the pathogenesis of diseases like cancer. mdpi.comnih.gov

The intricate interplay between diet, the gut microbiota, and host physiology, with butyrate as a central mediator, highlights the importance of the microbiome in health and disease. mdpi.comnih.gov This has spurred further investigation into the symbiotic relationship between humans and their gut microbes, opening new avenues for understanding metabolic and inflammatory diseases. clevelandclinic.orgnih.gov The study of butyrate-producing bacteria and the factors that influence their abundance is a rapidly growing field with significant potential. nih.govtandfonline.com

In the realm of biotechnology, sodium butyrate's ability to influence cell fate has significant applications. It is used in cell culture to promote the differentiation of stem cells into specific lineages for regenerative medicine and tissue engineering. stemcell.complos.org Its capacity to reprogram somatic cells into induced pluripotent stem cells (iPSCs) is another area of active research with transformative potential. stemcell.com

Furthermore, the anti-proliferative and pro-apoptotic effects of sodium butyrate on cancer cells have positioned it as a model compound for the development of novel anti-cancer therapies. mdpi.complos.org Understanding its mechanisms of action is guiding the design of more potent and specific HDAC inhibitors and other epigenetic drugs. oup.com The exploration of butyrate's immunomodulatory properties also holds promise for the development of new treatments for inflammatory and autoimmune diseases. mdpi.commdpi.com

Q & A

Q. What are the critical physicochemical properties of sodium butanoate that researchers must consider during experimental design?

Sodium butanoate (C₄H₇NaO₂, molecular weight 110.09) is highly water-soluble (≥4 mg/mL) and requires storage at room temperature (RT) to avoid degradation. Its stability in aqueous solutions is influenced by pH and temperature, necessitating controlled storage conditions. Stock solutions should be aliquoted to prevent repeated freeze-thaw cycles, which may compromise integrity . Researchers should validate solubility and stability under specific experimental conditions (e.g., buffer composition, temperature) to ensure reproducibility.

Q. How should sodium butanoate solutions be prepared and standardized for in vitro studies?

To ensure consistency:

  • Dissolve sodium butanoate in ultrapure water or buffered solutions (e.g., PBS) at concentrations ≥4 mg/mL.
  • Filter-sterilize (0.22 µm) to remove particulates.
  • Validate concentration via HPLC or spectrophotometry, referencing calibration curves.
  • Aliquot and store at -20°C (≤1 month) or -80°C (≤6 months) to minimize hydrolysis .

Q. What are the primary applications of sodium butanoate in basic biochemical research?

Sodium butanoate is widely used as:

  • A histone deacetylase (HDAC) inhibitor in epigenetic studies, modulating gene expression.
  • A short-chain fatty acid (SCFA) in gut microbiome research, influencing metabolic and inflammatory pathways.
  • A metabolic intermediate in studies on butyrate metabolism and cellular energy regulation .

Advanced Research Questions

Q. What methodological challenges arise when studying sodium butanoate’s HDAC inhibition in heterogeneous cell populations?

Key considerations include:

  • Dose-response variability : Cell-type-specific sensitivity requires titration (typical range: 0.5–5 mM).
  • Temporal effects : HDAC inhibition is time-dependent; prolonged exposure may induce apoptosis.
  • Confounding factors : Sodium butanoate’s dual roles as an HDAC inhibitor and metabolic substrate necessitate controls (e.g., sodium chloride controls for sodium ion effects) .

Q. How can researchers resolve contradictions in reported bioactivity data for sodium butanoate across studies?

  • Meta-analysis frameworks : Use PICOT (Population, Intervention, Comparison, Outcome, Time) to standardize data extraction and compare study parameters (e.g., dosage, exposure duration).
  • Sensitivity analysis : Assess confounding variables (e.g., cell culture media composition, oxygen levels) that alter butyrate uptake.
  • Replication studies : Prioritize experiments under standardized conditions (e.g., ISO-certified cell lines) .

Q. What are the gaps in understanding sodium butanoate’s pharmacokinetics in vivo, and how can they be addressed?

Current limitations:

  • Bioavailability : Rapid metabolism in the liver and colon complicates systemic delivery.
  • Microbiome interactions : Gut microbiota variability affects butyrate production and exogenous sodium butanoate efficacy. Proposed solutions:
  • Encapsulation techniques : Use lipid nanoparticles to enhance stability and targeted delivery.
  • Gnotobiotic models : Study sodium butanoate in microbiota-defined animal models to isolate host-microbe interactions .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing sodium butanoate’s dose-dependent effects?

  • Non-linear regression : Fit dose-response curves using models like Hill-Langmuir.
  • ANOVA with post hoc tests : Compare multiple treatment groups (e.g., control vs. 1 mM vs. 5 mM).
  • Power analysis : Determine sample sizes to detect effect sizes ≥20% with α=0.05 and β=0.2 .

Q. How should researchers design experiments to investigate sodium butanoate’s dual roles as an HDAC inhibitor and energy substrate?

  • Modular experimental arms : Separate HDAC inhibition (e.g., using trichostatin A as a comparator) and metabolic assays (e.g., Seahorse extracellular flux analysis).
  • Isotopic tracing : Use ¹³C-labeled sodium butanoate to track metabolic flux via LC-MS .

Literature and Data Integration

Q. What strategies enhance the rigor of literature reviews on sodium butanoate’s mechanisms?

  • Database utilization : Search SciFinder for chemical properties and Web of Science for citation networks.
  • Systematic reviews : Apply PRISMA guidelines to screen studies, with exclusion criteria for non-peer-reviewed sources (e.g., ) .

Q. How can researchers leverage existing datasets to generate hypotheses about sodium butanoate’s therapeutic potential?

  • Data mining : Use Gene Expression Omnibus (GEO) to identify transcriptomic signatures of sodium butanoate exposure.
  • Meta-regression : Correlate in vitro IC₅₀ values with in vivo efficacy data from public repositories (e.g., PubChem BioAssay) .

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